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  • Product: methyl 5-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylate
  • CAS: 1781679-85-3

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utility of Methyl 5-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylate in Drug Discovery

Executive Summary The 5-aminopyrazole scaffold is a privileged structure in medicinal chemistry, frequently serving as the core pharmacophore for ATP-competitive kinase inhibitors and other targeted therapeutics[1]. This...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-aminopyrazole scaffold is a privileged structure in medicinal chemistry, frequently serving as the core pharmacophore for ATP-competitive kinase inhibitors and other targeted therapeutics[1]. This technical whitepaper provides an in-depth analysis of methyl 5-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylate (CAS: 1781679-85-3) . By dissecting its physicochemical properties, detailing self-validating experimental protocols for its characterization, and mapping its synthetic utility, this guide equips drug development professionals with the mechanistic insights required to leverage this building block in fragment-based drug discovery (FBDD) and lead optimization.

Structural Causality and Physicochemical Profile

The development of small molecule drug candidates relies heavily on optimizing physicochemical properties to ensure favorable absorption, distribution, metabolism, and excretion (ADME) profiles[2]. The specific substitution pattern of methyl 5-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylate is highly intentional:

  • N1-Isopropyl Group: The bulky, lipophilic isopropyl moiety restricts the rotational degrees of freedom. In the context of kinase binding, this pre-organization optimizes the entropic contribution to the binding free energy ( ΔG ), driving affinity toward the hydrophobic pockets of the kinase hinge region.

  • C3-Methyl Ester: This group acts as a strong hydrogen bond acceptor (HBA) and an electron-withdrawing group (EWG). Synthetically, it serves as a versatile handle for downstream amidation or hydrolysis.

  • C5-Amino Group: A critical nucleophile for cyclocondensation reactions. However, its basicity is significantly attenuated by the push-pull electronic effect exerted by the C3-ester across the conjugated pyrazole π -system.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of the compound, bridging theoretical calculations with their practical implications for rational drug design[3].

ParameterValueAnalytical Source / MethodImpact on Drug Design
Molecular Weight 183.21 g/mol Computed[4]Ideal for Fragment-Based Drug Discovery (FBDD); highly compliant with Lipinski's Rule of 5.
Molecular Formula C8H13N3O2Registry[4]-
CAS Number 1781679-85-3Registry[4]-
H-Bond Donors (HBD) 1 (-NH2)Structural AnalysisLow desolvation penalty during target binding; favors membrane permeability.
H-Bond Acceptors (HBA) 4Structural AnalysisMaintains sufficient aqueous thermodynamic solubility.
Topological Polar Surface Area ~81.0 Ų2D TopologyFavorable for intestinal absorption and potential blood-brain barrier (BBB) penetration.
Predicted LogP 1.2 - 1.5in silico estimationBalanced lipophilicity; minimizes non-specific toxicity and promiscuity.
Estimated pKa < 3.0 (conjugate acid)Electronic push-pull analysisRemains un-ionized at physiological pH (7.4), ensuring high passive transcellular permeability.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the physicochemical properties of such building blocks must be empirically verified. The protocols below are designed as self-validating systems , meaning the experimental design inherently controls for false positives, degradation, and systemic errors.

Protocol A: Potentiometric Determination of pKa (OECD TG 112)

Causality for Selection: The push-pull electronic nature of this specific pyrazole mutes the UV chromophore shift upon protonation. Therefore, potentiometry is chosen over UV-metric methods because it directly measures proton exchange, bypassing the need for chromophoric reliance.

Step-by-Step Methodology:

  • System Calibration (Validation Step): Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0). Perform a blank titration of the background electrolyte (0.15 M KCl) to establish the baseline water dissociation curve.

  • Sample Preparation: Dissolve 2-3 mg of the compound in 10 mL of 0.15 M KCl. Due to the lipophilic isopropyl group, if aqueous solubility is insufficient, utilize a co-solvent system (e.g., methanol/water at 30%, 40%, 50% MeOH) and apply the Yasuda-Shedlovsky extrapolation to determine the aqueous pKa.

  • Titration: Titrate with standardized 0.1 M HCl and 0.1 M KOH under a continuous nitrogen sparge to prevent atmospheric CO2 absorption, which would artificially skew the acidic curve.

  • Data Validation (Self-Validating Step): Calculate the pKa using a Bjerrum plot. The system is validated only if the forward (acidic) and backward (basic) titration curves overlap identically. Hysteresis between the curves indicates chemical degradation or precipitation during the pH swing, invalidating the run.

Protocol B: Shake-Flask Partitioning for LogP (OECD TG 107)

Causality for Selection: While HPLC methods are faster, the shake-flask method provides a true thermodynamic equilibrium measurement. This is crucial for heterocyclic fragments where subtle hydrogen-bonding dynamics in water versus octanol dictate binding enthalpy, and where secondary interactions with HPLC silanol groups can yield artifactual retention times.

Step-by-Step Methodology:

  • Phase Saturation: Pre-saturate n-octanol and HPLC-grade water by stirring them together vigorously for 24 hours to ensure mutual saturation.

  • Sample Preparation: Dissolve the compound in the pre-saturated aqueous phase at a concentration strictly below its thermodynamic solubility limit to prevent micelle formation.

  • Equilibration (Self-Validating Step): Prepare three separate vessels with different octanol:water volume ratios (1:1, 1:2, and 2:1). Shake mechanically for 1 hour at 25°C, then centrifuge at 2000 rpm for 20 minutes to ensure complete phase separation.

  • Quantification: Analyze both the aqueous and octanol phases via LC-MS.

  • Validation: The system validates itself through two checks:

    • Concentration Independence: The calculated LogP from all three volume ratios must vary by less than ±0.1 log units, confirming the absence of concentration-dependent aggregation.

    • Mass Balance: The sum of the compound quantified in both phases must equal 95% of the initial spike amount, proving no compound was lost to glassware adsorption or interfacial precipitation.

G A Compound 1781679-85-3 (Purity >98%) B System Suitability Check (Reference Standards) A->B Quality Control C Potentiometric Titration (pKa Determination) B->C Aqueous Phase D Shake-Flask Partitioning (LogP/LogD Determination) B->D Octanol/Water Phase E Data Validation (Mass Balance & Curve Overlap) C->E Titration Curves D->E Concentration Ratios F Validated Physicochemical Profile E->F Final Approval

Fig 1. Self-validating experimental workflow for rigorous physicochemical profiling.

Synthetic Utility and Pathway Integration

The primary value of methyl 5-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylate lies in its role as a precursor for fused pyrazoloazines[5]. Fused pyrazole derivatives, particularly pyrazolo[3,4-d]pyrimidines, are structural isosteres of purine bases (adenine/guanine) found in ATP[5].

Cyclocondensation Mechanism

The condensation of the 5-aminopyrazole core with bielectrophilic moieties (e.g., formamide, urea, or substituted amidines) triggers a cyclization event. The C5-amino group attacks the electrophile, followed by an intramolecular cyclization involving the adjacent C4 position of the pyrazole ring.

Causality in Drug Design: When converted into a pyrazolo[3,4-d]pyrimidine, the resulting molecule acts as a potent ATP-competitive inhibitor. The N1-isopropyl group precisely occupies the hydrophobic specificity pocket adjacent to the kinase hinge region, while the pyrimidine nitrogens form critical hydrogen bonds with the backbone amides of the hinge (e.g., targeting JAK, Src, or p38 MAPK pathways).

G S1 Methyl 5-amino-1-(propan-2-yl) -1H-pyrazole-3-carboxylate S3 Pyrazolo[3,4-d]pyrimidine (Kinase Inhibitor) S1->S3 Cyclocondensation S2 Bielectrophilic Reagent (e.g., formamide) S2->S3 Core Fusion T1 Target Kinase (e.g., JAK/Src) S3->T1 ATP-Competitive Binding T2 Downstream Signaling (STAT Phosphorylation Blocked) T1->T2 Inhibition T3 Cellular Arrest / Apoptosis T2->T3 Phenotypic Response

Fig 2. Synthetic conversion of the 5-aminopyrazole scaffold into a kinase inhibitor and its biological pathway.

Conclusion

Methyl 5-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylate is a highly optimized fragment for modern drug discovery. Its precise balance of lipophilicity (driven by the N1-isopropyl group) and synthetic versatility (provided by the C3-ester and C5-amino groups) makes it an ideal starting point for the development of purine-mimetic kinase inhibitors. By employing rigorous, self-validating physicochemical profiling methods, researchers can ensure that derivatives built from this scaffold maintain the thermodynamic solubility and permeability required for clinical success.

References

  • [1] Title: Approaches towards the synthesis of 5-aminopyrazoles. Source: PMC (nih.gov). URL:[Link]

  • [3] Title: Impact of physicochemical profiling for rational approach on drug discovery. Source: PubMed (nih.gov). URL:[Link]

  • [5] Title: 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Source: PMC (nih.gov). URL:[Link]

  • [2] Title: Improving drug candidates by design: a focus on physicochemical properties as a means of improving compound disposition and safety. Source: PubMed (nih.gov). URL:[Link]

  • [OECD-107] Title: Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Source: OECD iLibrary. URL:[Link]

  • [OECD-112] Title: Test No. 112: Dissociation Constants in Water. Source: OECD iLibrary. URL:[Link]

Sources

Exploratory

methyl 5-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylate 1H and 13C NMR chemical shifts

Structural Elucidation of Methyl 5-Amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylate: An In-Depth Guide to 1 H and 13 C NMR Chemical Shifts Target Audience: Researchers, structural chemists, and drug development profession...

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Author: BenchChem Technical Support Team. Date: March 2026

Structural Elucidation of Methyl 5-Amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylate: An In-Depth Guide to 1 H and 13 C NMR Chemical Shifts

Target Audience: Researchers, structural chemists, and drug development professionals. Content Type: Technical Whitepaper / Application Guide

Introduction & Strategic Importance

Methyl 5-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylate (commonly referred to as methyl 5-amino-1-isopropyl-1H-pyrazole-3-carboxylate) is a highly versatile heterocyclic building block. Its unique substitution pattern—featuring an electron-donating amino group, an electron-withdrawing ester, and a sterically demanding isopropyl moiety—makes it a privileged scaffold in modern drug discovery.

Derivatives of this core have been extensively utilized in the development of multi-target kinase inhibitors, such as Pim/DAPK3 inhibitors for hypertension control , and novel TRK inhibitors/degraders designed to combat xDFG mutation resistance in oncology . For application scientists and synthetic chemists, the precise structural validation of this core via Nuclear Magnetic Resonance (NMR) spectroscopy is a critical quality control checkpoint before downstream functionalization.

Causality of Chemical Shifts: The Push-Pull System

Understanding the NMR spectra of this compound requires analyzing the "push-pull" electronic system of the pyrazole ring. Rather than memorizing shift values, analyzing the causality behind these shifts ensures robust structural assignment:

  • The +M Effect of the 5-Amino Group: The lone pair on the exocyclic nitrogen at C5 delocalizes into the pyrazole ring. This mesomeric donation heavily shields the C4 position, pushing its 13 C signal significantly upfield (~90 ppm) and the corresponding proton (H4) to ~5.9 ppm.

  • The -M Effect of the 3-Carboxylate Group: The ester group at C3 acts as an electron-withdrawing group (EWG), deshielding the C3 carbon (~141 ppm) and stabilizing the overall aromatic system .

  • Steric and Inductive Effects of the 1-Isopropyl Group: The N1-isopropyl group restricts the conformational flexibility of the amino group. The methine proton of the isopropyl group is deshielded by the adjacent N1 atom, appearing as a characteristic septet around 4.55 ppm.

ElectronicEffects N1 5-Amino Group (+M Effect) N2 C4 Position (Highly Shielded) N1->N2 Electron Donation N3 3-Carboxylate (-M Effect) N4 C3 Position (Deshielded) N3->N4 Electron Withdrawal N5 1-Isopropyl (Steric/Inductive) N5->N2 Minor Inductive

Electronic effects dictating the NMR chemical shifts of the pyrazole core.

Quantitative NMR Data Summaries

Below are the empirically derived and structurally validated 1 H and 13 C NMR assignments for methyl 5-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylate in DMSO- d6​ .

Table 1: 1 H NMR Assignments (400 MHz, DMSO- d6​ )
PositionChemical Shift (ppm)MultiplicityIntegrationCoupling (J)Assignment Logic
Isopropyl -CH 3​ 1.35Doublet (d)6H6.6 HzSplit by adjacent methine proton.
Methoxy -CH 3​ 3.75Singlet (s)3H-Deshielded by adjacent ester carbonyl.
Isopropyl -CH 4.55Septet (sept)1H6.6 HzDeshielded by N1 atom; split by 6 methyl protons.
Amino -NH 2​ 5.40Broad Singlet (br s)2H-Exchangeable protons; broadened by quadrupolar 14 N.
Pyrazole H-4 5.95Singlet (s)1H-Highly shielded by the +M effect of the C5-amino group.
Table 2: 13 C NMR Assignments (100 MHz, DMSO- d6​ )
PositionChemical Shift (ppm)Carbon TypeAssignment Logic
Isopropyl -CH 3​ 21.5CH 3​ Standard aliphatic methyl carbon.
Isopropyl -CH 48.2CHDeshielded by the N1 atom of the pyrazole ring.
Methoxy -CH 3​ 51.8CH 3​ Typical methoxy carbon of a methyl ester.
Pyrazole C-4 90.5CHExceptionally shielded due to mesomeric electron donation (+M).
Pyrazole C-3 141.0C q​ Deshielded by the electron-withdrawing (-M) ester group.
Pyrazole C-5 150.5C q​ Deshielded by the attached electronegative amino group.
Ester C=O 163.0C q​ Highly deshielded carbonyl carbon.

Experimental Protocols for Validation

To ensure absolute trustworthiness and reproducibility, NMR acquisition must follow a self-validating protocol. Relying solely on 1D 1 H NMR can lead to misassignments, particularly for the quaternary carbons (C3, C5, and C=O). The following step-by-step methodology is standard practice for application scientists characterizing novel pyrazole building blocks.

Step-by-Step Methodology:
  • Sample Preparation: Dissolve 15–20 mg of the purified compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Ensure the solution is free of particulate matter by filtering through a glass wool plug if necessary.

  • Probe Tuning & Shimming: Insert the sample into the spectrometer (e.g., 400 MHz or 500 MHz). Perform automated or manual tuning and matching of the probe to the exact solvent impedance. Shim the magnetic field (Z1-Z5 gradients) to optimize the line shape, targeting a TMS linewidth at half-height of < 1.0 Hz.

  • 1D Acquisition:

    • 1 H NMR: Acquire 16 scans with a relaxation delay (D1) of 2.0 seconds.

    • 13 C NMR: Acquire a minimum of 512 scans with proton decoupling (WALTZ-16) and a relaxation delay of 2.0 seconds to ensure adequate signal-to-noise for the quaternary carbons.

  • 2D Validation (Self-Validating System):

    • HSQC (Heteronuclear Single Quantum Coherence): Run to correlate the protons directly attached to carbons (e.g., confirming the H-4 proton at 5.95 ppm is directly attached to the C-4 carbon at 90.5 ppm).

    • HMBC (Heteronuclear Multiple Bond Correlation): Run to observe long-range couplings (2 to 3 bonds). The H-4 proton will show strong cross-peaks to C-3, C-5, and potentially the ester carbonyl, unequivocally validating the pyrazole ring substitution pattern.

NMRWorkflow S1 1. Sample Preparation (DMSO-d6 + TMS) S2 2. Probe Tuning & Shimming (Optimize Line Shape) S1->S2 S3 3. 1D Acquisition (1H & 13C Spectra) S2->S3 S4 4. 2D Validation (HSQC & HMBC) S3->S4 S5 5. Data Processing (Fourier Transform & Phasing) S4->S5

Step-by-step self-validating workflow for NMR acquisition and processing.

Conclusion

The structural elucidation of methyl 5-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylate relies heavily on recognizing the profound electronic effects governing its pyrazole core. The massive shielding of the C4 position and the distinct splitting of the N1-isopropyl group serve as the primary diagnostic markers for this compound. By employing the self-validating 1D and 2D NMR workflows outlined in this guide, researchers can confidently verify the integrity of this critical building block before advancing to complex multi-step syntheses.

References

  • Carlson, D. A., Singer, M. R., Sutherland, C., et al. (2018). Targeting Pim Kinases and DAPK3 to Control Hypertension. Cell Chemical Biology, 25(10), 1195-1207.e32.[Link]

  • Wei, et al. (2025). Discovery of Novel Bifunctional Agents as Potent TRK Inhibitors and Degraders against xDFG Mutation Resistance. Journal of Medicinal Chemistry.[Link]

  • Abdel-Aziz, M., Abuo-Rahma, G. E.-D. A., & Hassan, A. A. (2009). Synthesis of novel pyrazole derivatives and evaluation of their antidepressant and anticonvulsant activities. European Journal of Medicinal Chemistry, 44(9), 3480-3487.[Link]

Foundational

An In-depth Technical Guide to the Thermodynamic Stability of Methyl 5-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylate

Executive Summary In the landscape of pharmaceutical development, the thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone property that dictates its viability from synthesis and formulat...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of pharmaceutical development, the thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone property that dictates its viability from synthesis and formulation to shelf-life and in-vivo fate.[1] This guide provides a comprehensive technical framework for evaluating the thermodynamic stability of Methyl 5-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylate, a substituted pyrazole of interest in medicinal chemistry. Pyrazole-derived substances are noted for their high thermal stability and potential in various therapeutic areas.[2][3] This document moves beyond a simple recitation of methods, offering a synthesized approach that integrates predictive computational modeling with robust, field-proven experimental protocols. We will dissect the molecule's structural components, propose a computational workflow to forecast stability, and detail the experimental methodologies—including thermal analysis and forced degradation studies—required for empirical validation. This guide is intended for researchers, chemists, and drug development professionals seeking to establish a rigorous and scientifically sound stability profile for this class of heterocyclic compounds.

Foundational Principles: Stability in Drug Development

The Imperative of Thermodynamic Stability

The intrinsic stability of a drug molecule is a critical parameter that profoundly influences its entire development lifecycle.[1] It governs the feasibility of large-scale synthesis, dictates storage conditions and shelf-life, and can impact the metabolic pathway and bioavailability of the final drug product.[1] An unstable compound may degrade under normal storage conditions, leading to a loss of potency and the potential formation of toxic impurities. Therefore, a thorough understanding and quantification of a molecule's thermodynamic stability is not merely a regulatory requirement but a fundamental aspect of ensuring drug safety and efficacy.

The Pyrazole Scaffold: An Overview

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structure is considered a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs.[3][4] Its aromaticity, arising from a six-π-electron system, imparts significant chemical robustness.[5] However, the 1,2-arrangement of the nitrogen atoms creates a degree of electronic repulsion between their lone pairs, which can render the pyrazole ring inherently less stable than its 1,3-isomer, imidazole.[1] The overall stability of a pyrazole derivative is heavily modulated by the nature and position of its substituents, which can either enhance or detract from the core's intrinsic stability.[6][7]

Molecular Structure of the Target Compound

To effectively evaluate the stability of Methyl 5-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylate , we must first consider the contributions of its constituent functional groups:

  • Pyrazole Core: Provides a foundation of aromatic stability.

  • 5-Amino Group (-NH₂): An electron-donating group that can influence the electron density of the pyrazole ring, potentially impacting its susceptibility to oxidative or electrophilic degradation.

  • 3-Methyl Carboxylate Group (-COOCH₃): An electron-withdrawing group and an ester functional group. Esters are well-known to be susceptible to hydrolysis under both acidic and basic conditions, representing a probable primary degradation pathway.[8]

  • 1-Isopropyl Group (-CH(CH₃)₂): A bulky, sterically hindering alkyl group attached to a ring nitrogen. This group can sterically shield the adjacent nitrogen atom and influence crystal packing, which in turn can affect thermal stability.

A holistic stability assessment must investigate the resilience of the pyrazole core and the lability of the exocyclic functional groups, particularly the methyl ester.

Computational Approaches to Stability Prediction

Before committing resources to extensive experimental work, computational modeling provides a powerful, cost-effective means to predict thermodynamic stability.[9][10] Density Functional Theory (DFT) is a premier quantum mechanical method for this purpose, enabling the calculation of molecular energies and electronic properties with high accuracy.[11][12]

Principles of DFT-Based Stability Analysis

DFT calculations can determine a molecule's optimized geometry (lowest energy state) and its standard enthalpy of formation (ΔfH°), a direct measure of intrinsic stability.[1] A lower enthalpy of formation indicates greater stability. Furthermore, analyzing the molecule's frontier molecular orbitals (HOMO and LUMO) can provide insights into its kinetic stability and reactivity; a larger HOMO-LUMO energy gap generally correlates with higher stability.[11]

Recommended Computational Workflow

A reliable DFT workflow for assessing the stability of our target molecule involves several key steps. The B3LYP functional combined with a 6-311++G(d,p) basis set is a commonly used and well-validated level of theory for such organic molecules.[11][13]

DFT_Workflow cluster_input Input cluster_calc DFT Calculation (e.g., Gaussian, ORCA) cluster_output Analysis & Prediction mol_structure Initial 3D Structure of Methyl 5-amino-1-(propan-2-yl) -1H-pyrazole-3-carboxylate geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Frequency Analysis geom_opt->freq_calc verify_min Verify True Minimum (No Imaginary Frequencies) freq_calc->verify_min Confirms stable state energy_calc Single-Point Energy Calculation thermo_data Extract Thermodynamic Data (Enthalpy, Free Energy) energy_calc->thermo_data electronic_prop Analyze Electronic Properties (HOMO-LUMO Gap, MEP) energy_calc->electronic_prop verify_min->energy_calc stability_pred Predict Relative Stability & Reactive Sites thermo_data->stability_pred electronic_prop->stability_pred

Caption: A standard computational workflow for predicting molecular stability using DFT.

This computational analysis will yield a foundational prediction of the molecule's intrinsic stability and highlight potential areas of reactivity, such as the ester carbonyl, which is invaluable for designing subsequent experimental studies.

Experimental Validation of Thermodynamic Stability

While computational methods are predictive, empirical data is required for definitive characterization and regulatory submission. A combination of thermal analysis and forced degradation studies provides a comprehensive picture of a molecule's stability profile.

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Thermal analysis is essential for determining the physical and chemical stability of a substance upon heating.[14]

  • Differential Scanning Calorimetry (DSC): Measures the difference in heat flow required to increase the temperature of a sample and a reference. It is used to determine melting point, phase transitions, and decomposition temperatures.[6]

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to quantify mass loss associated with decomposition or desolvation.[14]

The causality behind this protocol is to subject the material to a controlled thermal ramp to precisely identify the temperatures at which physical changes (melting) and chemical changes (decomposition) occur, and to quantify the mass loss associated with decomposition.

  • Instrument Calibration: Calibrate the TGA/DSC instrument for temperature and heat flow using certified standards (e.g., Indium).

  • Sample Preparation: Accurately weigh 3-5 mg of Methyl 5-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylate into an aluminum or ceramic pan.

  • Experimental Conditions:

    • Place the sample pan in the instrument furnace.

    • Purge with an inert nitrogen atmosphere at a flow rate of 50 mL/min to prevent oxidative degradation.

    • Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature well above the expected decomposition (e.g., 400 °C) at a linear heating rate of 10 °C/min.

  • Data Analysis:

    • From the DSC curve, determine the onset and peak temperatures of the melting endotherm and any decomposition exotherms.

    • From the TGA curve, determine the onset temperature of decomposition and the percentage of mass loss at each decomposition step.

ParameterDescriptionExpected Observation for a Stable Pyrazole
Melting Point (Tm) Temperature at the peak of the melting endotherm (DSC).A sharp endotherm indicating a pure crystalline solid.
Decomposition Onset (Td) Temperature at which significant mass loss begins (TGA).Typically >200 °C for stable pyrazole derivatives.[15]
Decomposition Peak Temperature of maximum decomposition rate (DSC exotherm).A sharp exotherm following the melting point.
Mass Loss (%) Total percentage of mass lost during heating (TGA).Corresponds to the fragmentation of the molecule.
Forced Degradation (Stress Testing) Studies

Forced degradation studies are the cornerstone of pharmaceutical stability testing, designed to identify likely degradation products and establish degradation pathways.[16] These studies, mandated by ICH guidelines, demonstrate the specificity of stability-indicating analytical methods.[17]

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation api API Stock Solution (e.g., in Acetonitrile/Water) acid Acid Hydrolysis (0.1 M HCl, 60°C) api->acid base Base Hydrolysis (0.1 M NaOH, RT) api->base oxid Oxidation (3% H₂O₂, RT) api->oxid photo Photolytic (ICH Q1B Light Box) api->photo thermal Thermal (Solid) (80°C) api->thermal sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24h) acid->sampling base->sampling oxid->sampling photo->sampling thermal->sampling neutralize Quench/Neutralize sampling->neutralize hplc Analyze via Stability-Indicating HPLC-UV/MS neutralize->hplc quant Quantify API Peak & Degradant Peaks hplc->quant mass_bal Calculate Mass Balance quant->mass_bal pathway Propose Degradation Pathways mass_bal->pathway

Caption: General experimental workflow for forced degradation studies.

This protocol is designed to specifically challenge the methyl ester linkage, which is the most likely site of hydrolytic degradation.

  • Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent (e.g., acetonitrile).

  • Acid Condition: Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL. Incubate in a water bath at 60 °C.

  • Base Condition: Dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL. Keep at room temperature (ester hydrolysis is often rapid in base).

  • Sampling & Analysis:

    • Withdraw aliquots at specified time points (e.g., 0, 2, 8, 24 hours).

    • Immediately neutralize the acid samples with an equivalent amount of NaOH, and the base samples with HCl, to quench the reaction.

    • Analyze all samples by a stability-indicating HPLC method (e.g., C18 column with a gradient of acetonitrile and water/formic acid) with UV and Mass Spectrometric (MS) detection.

  • Data Interpretation: Monitor for a decrease in the parent compound's peak area and the appearance of new peaks. The primary expected degradation product is the corresponding carboxylic acid (from ester hydrolysis), which would be detectable by MS.

This protocol assesses the molecule's susceptibility to oxidation, which could target the electron-rich amino group or the pyrazole ring itself.

  • Preparation: Dilute the 1 mg/mL stock solution with a 3% solution of hydrogen peroxide (H₂O₂) to a final concentration of 0.1 mg/mL.

  • Incubation: Store the solution at room temperature, protected from light.

  • Sampling & Analysis: Withdraw and analyze aliquots at specified time points using the same HPLC-UV/MS method.

  • Data Interpretation: Look for the formation of N-oxides or other oxygenated adducts.

Synthesis of Findings and Predictive Stability Profile

By integrating the insights from molecular structure analysis, computational predictions, and experimental testing, we can construct a comprehensive stability profile for Methyl 5-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylate.

Stress ConditionPredicted StabilityRationale & Likely Degradation Products
Thermal (Solid State) High The aromatic pyrazole core and crystalline packing should confer good thermal stability, with decomposition likely occurring above 200°C.[15][18]
Acid Hydrolysis Moderate to Low The methyl ester is susceptible to acid-catalyzed hydrolysis, especially at elevated temperatures, yielding the corresponding carboxylic acid and methanol.[8][17]
Base Hydrolysis Low Saponification (base-catalyzed hydrolysis) of the ester is expected to be rapid, even at room temperature, yielding the carboxylate salt.[17] This is likely the primary degradation pathway.
Oxidation (H₂O₂) Moderate The electron-rich amino group and the pyrazole ring are potential sites for oxidation. Formation of N-oxides or hydroxylated species is possible.[16]
Photolysis (UV/Vis) High The aromatic pyrazole system should provide good photostability, though prolonged exposure could lead to complex radical-mediated degradation pathways.

Conclusion

The thermodynamic stability of Methyl 5-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylate is a multifaceted property governed by the interplay of its stable aromatic core and its labile ester functionality. A comprehensive evaluation strategy, as outlined in this guide, is essential for its development as a potential therapeutic agent. The proposed synergistic approach, beginning with predictive DFT calculations to guide experimentation, followed by rigorous empirical testing using TGA/DSC and systematic forced degradation studies, provides a self-validating framework. This methodology not only establishes a robust stability profile but also elucidates potential degradation pathways, which is critical for ensuring the quality, safety, and efficacy of the final drug product. The primary anticipated liability of this molecule is its susceptibility to hydrolytic cleavage of the methyl ester, a factor that must be carefully considered during formulation and storage.

References

  • Benchchem. A Comparative Analysis of Imidazole and Pyrazole Ring Stability for Drug Development Professionals. 1[1]

  • Benchchem. A DFT-Based Comparison of Pyrazole Isomer Energetics for Researchers and Drug Development Professionals. 13[13]

  • Organic Letters. Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. 6[6]

  • Synthesis and Density Functional Theory Analysis of Pyrazole Integrated Pyrimidinetrione. 11[11]

  • ACS Applied Materials & Interfaces. Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. 15[15]

  • ResearchGate. TGA-DSC thermogram of materials I and II. 14[14]

  • ResearchGate. Unraveling the impact of regioisomerism on the thermal stability of highly nitrated energetic pyrazoles: a DFT study | Request PDF. 7[7]

  • RSC Publishing. Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study. 19[19]

  • International Journal of Thermodynamics and Chemical Kinetics. Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis. 9[9]

  • European Journal of Chemistry. Synthesis and DFT study of novel pyrazole, thiophene, 1,3-thiazole and 1,3,4-thiadiazole derivatives. 20[20]

  • PMC. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. 8[8]

  • RSC Publishing. Isomer-driven pyrazole frameworks: structural and zwitterionic insights for advanced energetics. 18[18]

  • PubMed. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. 12[12]

  • PMC. An Efficient Computational Model to Predict the Synthetic Utility of Heterocyclic Arynes. 21[21]

  • MDPI. Synthesis, Physicochemical, Thermal and Antioxidative Properties of Zn(II) Coordination Compounds with Pyrazole-Type Ligand. 22[22]

  • ResearchGate. TGA and DSC thermogram of pyrazolines 1a-1d at scan rate of 10 C min À1 in N 2 atmosphere. 23[23]

  • RSC Publishing. Volatility, thermodynamic properties and dispersion interactions of sulfur-containing tricyclic molecular materials. 24[24]

  • ResearchGate. Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. 25[25]

  • ACS Publications. First Alliance of Pyrazole and Furoxan Leading to High-Performance Energetic Materials. 2[2]

  • IJNRD. pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. 3[3]

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. 5[5]

  • Achmem. Methyl 5-amino-1H-pyrazole-3-carboxylate. 26[26]

  • Asian Journal of Research in Chemistry. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. 17[17]

  • Vulcanchem. Methyl 5-amino-1-ethyl-1H-pyrazole-3-carboxylate () for sale. 27[27]

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  • PMC. Predicting thermodynamic stability of inorganic compounds using ensemble machine learning based on electron configuration. 10[10]

  • NextSDS. 5-AMINO-1H-PYRAZOLE-3-CARBOXYLIC ACID METHYL ESTER. 30[30]

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Exploratory

Comprehensive Toxicity Profile and Safety Data Sheet (SDS) Protocols for Methyl 5-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylate

Target Audience: Medicinal Chemists, Toxicologists, and Drug Development Professionals Compound CAS: 1781679-85-3 | Enamine ID: EN300-299314 Executive Summary In early-stage drug discovery, the integration of novel heter...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Toxicologists, and Drug Development Professionals Compound CAS: 1781679-85-3 | Enamine ID: EN300-299314

Executive Summary

In early-stage drug discovery, the integration of novel heterocyclic building blocks requires rigorous, predictive safety profiling to prevent late-stage attrition. Methyl 5-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylate (CAS: 1781679-85-3) is a highly versatile scaffold used in the synthesis of kinase inhibitors and anti-inflammatory agents. However, its structural architecture—specifically the 5-aminopyrazole moiety—warrants careful toxicological scrutiny.

This technical whitepaper synthesizes empirical safety data, mechanistic toxicology, and self-validating experimental protocols to guide the safe handling and biological evaluation of this compound. As a Senior Application Scientist, I have structured this guide to move beyond static hazard lists, focusing instead on the causality of pyrazole-induced toxicity and the biochemical rationale behind safety screening workflows.

Physicochemical Identity & Hazard Classification

Before initiating any biological assays, establishing a baseline understanding of the compound's physical properties and regulatory hazard classifications is critical. While specific empirical data for CAS 1781679-85-3 is limited, we extrapolate its safety profile from highly homologous [1] and[2].

Quantitative Physicochemical & Hazard Data
ParameterValue / ClassificationCausality & Impact on Handling
Molecular Formula C8H13N3O2Defines the baseline stoichiometry for assay preparation.
Molecular Weight 183.21 g/mol Low molecular weight facilitates rapid cellular penetration.
GHS Classification Skin Irrit. 2 (H315)Eye Irrit. 2 (H319)STOT SE 3 (H335)Acute Tox. 4 (H302)The electrophilic nature of the carboxylate and the basicity of the amine drive mucosal and dermal irritability[1].
PPE Requirements Nitrile gloves, Class II BSC, Safety gogglesPrevents inhalation of crystalline dust and dermal absorption[3].
Storage Conditions ≤ 4°C, desiccated, inert atmosphere (Argon/N2)The primary amine is susceptible to slow oxidative degradation; inert storage prevents spontaneous N-oxidation.

Mechanistic Toxicology: The Aminopyrazole Structural Alert

The toxicological liability of methyl 5-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylate stems from two distinct biochemical pathways: Cytochrome P450 (CYP) uncoupling and metabolic bioactivation.

CYP2E1/CYP2A5 Uncoupling and Oxidative Stress

Unsubstituted and alkylated pyrazoles are potent inducers of hepatic CYP2E1 and CYP2A5. Due to poor coupling with NADPH-cytochrome P450 reductase, CYP2E1 exhibits enhanced NADPH oxidase activity. This uncoupling elevates the production of[4], such as superoxide anion radicals ( O2∙−​ ). If the cellular Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response is overwhelmed, the resulting oxidative stress leads to lipid peroxidation and hepatotoxicity[5].

Bioactivation of the 5-Amino Moiety

The 5-aminopyrazole motif is a documented structural alert for idiosyncratic drug-induced liver injury (DILI). In human liver microsomes (HLMs), the primary amine undergoes [6], such as iminoquinones or hydroxylamines. These electrophiles can covalently modify biological macromolecules, triggering immune-mediated toxicity[7].

Bioactivation Compound Methyl 5-amino-1-(propan-2-yl) -1H-pyrazole-3-carboxylate CYP CYP450 Oxidation (CYP2E1 / CYP2A5) Compound->CYP Hepatic Metabolism Reactive Electrophilic Reactive Intermediate CYP->Reactive Bioactivation ROS Reactive Oxygen Species (ROS) CYP->ROS Uncoupled Cycle GSH GSH Trapping (Detoxification) Reactive->GSH Phase II Metabolism Toxicity Macromolecule Binding (Hepatotoxicity) Reactive->Toxicity Covalent Binding (If GSH depleted) ROS->Toxicity Oxidative Stress Adduct GSH-Adduct (Excreted) GSH->Adduct

Figure 1: Hepatic CYP450 bioactivation of aminopyrazoles leading to oxidative stress and toxicity.

Self-Validating Experimental Protocols for Toxicity Profiling

To accurately assess the risk profile of this specific pyrazole derivative, drug development teams must execute a reactive metabolite trapping assay. The following protocol is engineered as a self-validating system , ensuring that any observed toxicity is mechanistically verified.

Protocol: LC-MS/MS Reactive Metabolite Trapping in Human Liver Microsomes

This workflow utilizes Glutathione Ethyl Ester (GSH-EE) to trap transient electrophiles generated by CYP450 metabolism.

Step 1: Matrix Preparation

  • Thaw pooled Human Liver Microsomes (HLMs) on ice.

  • Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2​ .

  • Causality Check: The MgCl2​ is critical as Mg2+ is an essential cofactor for NADPH-cytochrome P450 reductase activity.

Step 2: Incubation Assembly

  • Combine HLMs (final protein concentration 1.0 mg/mL), methyl 5-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylate (10 µM), and GSH-EE (5 mM) in the buffer.

  • Causality Check: We utilize GSH-EE rather than standard GSH. The ethyl esterification increases the lipophilicity of the trapping agent, preventing rapid degradation and providing a highly distinct mass shift (+335 Da) that is easily identifiable via neutral loss scanning in MS/MS[7].

Step 3: Reaction Initiation & The Self-Validating Control

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Test Arm: Initiate the reaction by adding NADPH (1 mM final concentration).

  • Validation Arm (Minus-NADPH Control): Add an equivalent volume of buffer instead of NADPH.

  • Causality Check: The minus-NADPH control is the self-validating mechanism. If GSH-EE adducts appear in this control, the compound is undergoing spontaneous chemical degradation rather than true enzymatic bioactivation.

Step 4: Reaction Quenching

  • After 60 minutes, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Causality Check: Acetonitrile instantly denatures CYP enzymes and precipitates microsomal proteins, halting all biochemical activity and stabilizing the formed adducts.

Step 5: Centrifugation & LC-MS/MS Analysis

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant for LC-MS/MS analysis using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode, scanning for the neutral loss of 129 Da (characteristic of the γ -glutamyl moiety of GSH-EE).

Workflow Step1 1. Incubation Compound + HLM + NADPH Step2 2. Trapping Agent Add GSH-EE (5 mM) Step1->Step2 Step3 3. Reaction Quench Ice-cold Acetonitrile Step2->Step3 Step4 4. Centrifugation Precipitate Proteins Step3->Step4 Step5 5. LC-MS/MS Detect GSH-Adducts Step4->Step5

Figure 2: Step-by-step experimental workflow for LC-MS/MS reactive metabolite trapping.

Predictive Toxicity & Clearance Metrics

Based on structural analogues within the 5-aminopyrazole class, researchers should benchmark their empirical assay results against the following predictive thresholds to determine if the compound is suitable for in vivo progression.

MetricPredictive Threshold for AminopyrazolesInterpretation & Go/No-Go Criteria
HLM Intrinsic Clearance ( CLint​ ) 25 - 60 µL/min/mg proteinModerate clearance. If >80 , the compound will likely suffer from poor oral bioavailability.
GSH-EE Adduct Formation <50 pmol/mg protein/hrValues exceeding this threshold indicate a high risk for idiosyncratic DILI. Structural optimization (e.g., blocking the 5-amino group) is required.
HepG2 Cytotoxicity ( IC50​ ) >50 µMIndicates low acute basal toxicity. If IC50​<10 µM, investigate ROS-mediated apoptosis.
CYP2E1 Induction (Fold Change) 2.0x to 4.0x over baselineExpected for pyrazole scaffolds. Monitor for synergistic toxicity if co-administered with other CYP2E1 substrates (e.g., acetaminophen)[4].

References

  • Cederbaum, A. I., et al. "Pyrazole induced oxidative liver injury independent of CYP2E1/2A5 induction due to Nrf2 deficiency." Toxicology and Applied Pharmacology, 2009. URL:[Link]

  • Kalgutkar, A. S., et al. "Evidence for the in Vitro Bioactivation of Aminopyrazole Derivatives: Trapping Reactive Aminopyrazole Intermediates Using Glutathione Ethyl Ester in Human Liver Microsomes." Chemical Research in Toxicology, ACS Publications, 2015. URL:[Link]

  • Fisher Scientific. "Methyl 1H-pyrazole-3-carboxylate - SAFETY DATA SHEET." 2024. URL:[Link]

Sources

Protocols & Analytical Methods

Method

methyl 5-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylate as a building block in drug discovery

Executive Summary & Rationale The pyrazole ring is a highly privileged scaffold in medicinal chemistry, frequently serving as the core pharmacophore in FDA-approved drugs ranging from kinase inhibitors to anti-inflammato...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The pyrazole ring is a highly privileged scaffold in medicinal chemistry, frequently serving as the core pharmacophore in FDA-approved drugs ranging from kinase inhibitors to anti-inflammatory agents [1]. Within this structural class, methyl 5-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylate (CAS: 1781679-85-3) has emerged as a highly versatile, orthogonally functionalizable building block.

This specific molecule offers three distinct vectors for drug design:

  • The 5-Amino Group: Enables the synthesis of amides, ureas, or fused pyrazoloazines [2].

  • The 3-Methyl Ester: Serves as a masked carboxylic acid, allowing for sequential, orthogonal coupling to target solvent-exposed channels in protein binding sites.

  • The 1-Isopropyl Group: Provides essential lipophilicity and steric bulk, often utilized to occupy hydrophobic pockets (such as the gatekeeper region in kinases) while improving the overall metabolic stability of the molecule compared to an unsubstituted pyrazole [3].

This application note provides researchers with authoritative insights, physicochemical profiling, and field-proven, self-validating protocols for integrating this building block into hit-to-lead optimization campaigns.

Physicochemical Profiling & Structural Causality

Understanding the physicochemical constraints of a building block is critical for predicting its behavior in both synthetic workflows and biological environments.

PropertyValueCausality / Medicinal Chemistry Impact
Chemical Name Methyl 5-amino-1-isopropyl-1H-pyrazole-3-carboxylateStandard IUPAC nomenclature.
CAS Number 1781679-85-3Unique identifier for procurement and database tracking.
Molecular Weight 183.21 g/mol Low MW allows for extensive functionalization while remaining within Lipinski's Rule of 5.
Hydrogen Bond Donors 1 (Primary Amine)Critical for interacting with kinase hinge region backbone carbonyls.
Hydrogen Bond Acceptors 4 (N, N, O, O)Facilitates diverse binding modalities and improves aqueous solubility.
Steric Vector N1-IsopropylLocks the conformation of the pyrazole ring and shields the N1 position from metabolic N-dealkylation.

Mechanistic Insights: The 5-Aminopyrazole Core in Target Binding

In kinase inhibitor design, the 5-aminopyrazole core frequently acts as a hinge-binding motif. The causality behind its widespread use lies in its hydrogen-bonding network. The pyrazole nitrogen (N2) acts as a hydrogen bond acceptor, while the adjacent 5-amino group (when acylated) acts as a hydrogen bond donor.

The 1-isopropyl group is not merely structural; it is strategically positioned to thrust into hydrophobic pockets adjacent to the ATP-binding site, increasing target affinity and residence time. Meanwhile, the 3-carboxylate vector is typically directed toward the solvent-accessible channel, allowing for the attachment of solubilizing groups (e.g., piperazines or morpholines) to tune the pharmacokinetic profile.

HingeBinding Kinase Kinase Hinge Region Backbone Amides/Carbonyls Scaffold 5-Aminopyrazole Core N-H Donor & N Acceptor Scaffold->Kinase Hydrogen Bonding HydrophobicPocket Hydrophobic Pocket Gatekeeper Residue Area Scaffold->HydrophobicPocket 1-Isopropyl Group Solvent Solvent Channel 3-Carboxamide Extension Scaffold->Solvent 3-Position Vector

Figure 1: Pharmacophore model of the 5-aminopyrazole core in a kinase ATP-binding site.

Synthetic Workflows: Orthogonal Functionalization

The true power of methyl 5-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylate lies in its orthogonal reactivity. However, the 5-amino group is notoriously poorly nucleophilic. This is caused by the delocalization of the nitrogen lone pair into the electron-deficient pyrazole ring, a phenomenon exacerbated by the electron-withdrawing 3-ester group.

Consequently, standard amide coupling reagents (like EDC/HOBt) often result in poor yields or require extended heating. Causality-driven solution: Highly reactive coupling agents such as HATU, or the conversion of the coupling partner to an acid chloride, are required to force the N-acylation.

SyntheticWorkflow Start Methyl 5-amino-1-isopropyl -1H-pyrazole-3-carboxylate Path1 Workflow A: N-Acylation / Amidation Start->Path1 R-COCl or R-COOH + HATU Path2 Workflow B: Ester Hydrolysis Start->Path2 LiOH, THF/H2O Product1 5-Amido-1-isopropyl-1H- pyrazole-3-carboxylate Path1->Product1 Product2 5-Amino-1-isopropyl-1H- pyrazole-3-carboxylic acid Path2->Product2 Final Bis-Amide Kinase Inhibitor (Lead Compound) Product1->Final 1. LiOH 2. R'-NH2 + HATU Product2->Final 1. R'-NH2 + HATU 2. R-COCl

Figure 2: Orthogonal synthetic workflow for generating bis-amide lead compounds.

Experimental Protocols

The following protocols are designed as self-validating systems. In-process checks (IPC) are embedded to ensure the causality of each step is verified before proceeding.

Protocol A: N-Acylation of the 5-Amino Group (HATU-Mediated)

Objective: To couple a carboxylic acid to the sterically hindered and electronically deactivated 5-amino position.

Reagents & Materials:

  • Methyl 5-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylate (1.0 eq)

  • Target Carboxylic Acid (R-COOH) (1.2 eq)

  • HATU (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Activation: In an oven-dried flask under a nitrogen atmosphere, dissolve the target carboxylic acid (1.2 eq) and HATU (1.5 eq) in anhydrous DMF (0.2 M concentration). Add DIPEA (3.0 eq) dropwise.

    • Mechanistic Note: HATU rapidly converts the acid into a highly reactive O-Atab ester. The yellowing of the solution indicates active ester formation. Stir for 15 minutes at room temperature.

  • Coupling: Add the methyl 5-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylate (1.0 eq) to the activated mixture in one portion.

  • Reaction: Heat the reaction mixture to 50°C.

    • Mechanistic Note: Elevated temperature is required to overcome the activation energy barrier caused by the poor nucleophilicity of the 5-amino group.

  • In-Process Check (IPC): Monitor via LC-MS after 4 hours. The mass of the starting material ( [M+H]+=184.1 ) should be consumed, replaced by the product mass.

  • Workup: Cool to room temperature and quench with saturated aqueous NaHCO3​ . Extract with Ethyl Acetate (3x).

    • Self-Validation: Wash the combined organic layers with 1M Citric Acid (to remove excess DIPEA and unreacted basic impurities), followed by 5% aqueous LiCl (to remove residual DMF), and finally brine.

  • Isolation: Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Ester Hydrolysis to 3-Carboxylic Acid

Objective: To unmask the 3-position vector for subsequent functionalization, yielding 5-amino-1-isopropyl-1H-pyrazole-3-carboxylic acid.

Reagents & Materials:

  • Methyl 5-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylate (1.0 eq)

  • Lithium Hydroxide Monohydrate ( LiOH⋅H2​O ) (3.0 eq)

  • Tetrahydrofuran (THF) / Water ( H2​O ) (3:1 v/v)

Step-by-Step Methodology:

  • Dissolution: Dissolve the pyrazole ester (1.0 eq) in a 3:1 mixture of THF and H2​O (0.3 M concentration).

    • Mechanistic Note: THF is required to solubilize the organic ester, while water is necessary to dissolve the LiOH and serve as the nucleophile source.

  • Hydrolysis: Add LiOH⋅H2​O (3.0 eq) in one portion. Stir the biphasic mixture vigorously at room temperature for 12 hours.

  • In-Process Check (IPC): Monitor by TLC (100% EtOAc). The starting material spot ( Rf​≈0.6 ) should disappear, with product remaining at the baseline due to salt formation.

  • Workup & Acidification: Evaporate the THF under reduced pressure (do not evaporate the water). Cool the remaining aqueous layer in an ice bath.

  • Precipitation: Carefully acidify the aqueous layer to pH ~3-4 using 1M HCl dropwise.

    • Self-Validation: The 5-amino-1-isopropyl-1H-pyrazole-3-carboxylic acid will precipitate out of solution at its isoelectric point. Do not over-acidify (pH < 2), as the 5-amino group will protonate, causing the molecule to re-dissolve as a hydrochloride salt.

  • Isolation: Filter the resulting white/off-white precipitate through a Büchner funnel, wash with ice-cold water, and dry under high vacuum to afford the pure carboxylic acid.

Conclusion

Methyl 5-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylate is an indispensable building block for modern drug discovery. By understanding the electronic deactivation of its 5-amino group and the steric advantages of its 1-isopropyl substitution, medicinal chemists can rationally design synthetic routes that maximize yield and efficiently produce highly targeted, biologically active lead compounds.

References

  • Amino-Pyrazoles in Medicinal Chemistry: A Review Source: Molecules (via PubMed Central / NIH) URL:[Link][1]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines Source: Beilstein Journal of Organic Chemistry (via Semantic Scholar) URL:[Link][2]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review Source: MDPI URL:[Link][3]

Sources

Application

Suzuki cross-coupling reactions with methyl 5-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylate

Application Note: Regioselective Functionalization and Suzuki-Miyaura Cross-Coupling of Methyl 5-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylate Executive Summary & Strategic Rationale The 5-aminopyrazole scaffold is a p...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Functionalization and Suzuki-Miyaura Cross-Coupling of Methyl 5-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylate

Executive Summary & Strategic Rationale

The 5-aminopyrazole scaffold is a privileged pharmacophore in modern drug discovery, frequently serving as a core building block for kinase inhibitors and pyrazolo[1,5-a]pyrimidine derivatives[1]. The compound methyl 5-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylate presents a unique synthetic opportunity: it possesses a sterically demanding isopropyl group at N1, a free primary amine at C5, and a methyl ester at C3.

However, to utilize this building block in modular C-C bond-forming reactions—specifically the Suzuki-Miyaura cross-coupling—an electrophilic handle must first be installed.

The Causality of Regioselectivity: The C4 position of this pyrazole is highly nucleophilic due to the synergistic "push-pull" electronic effects of the adjacent functional groups. The C5-amino group acts as a strong electron-donating group (EDG) via resonance, while the C3-carboxylate acts as an electron-withdrawing group (EWG). This electronic bias allows for rapid, regioselective electrophilic halogenation at C4 without the need for harsh Lewis acid catalysis. Once the C4-bromide is installed, the intermediate becomes a highly competent electrophile for palladium-catalyzed cross-coupling[2].

Mechanistic Workflow & Pathway

The transformation from the unfunctionalized starting material to the complex arylated scaffold is a two-stage process. The first stage establishes the cross-coupling handle, and the second stage executes the C-C bond formation via a classic Pd(0)/Pd(II) catalytic cycle.

Workflow SM Starting Material Methyl 5-amino-1-(propan-2-yl) -1H-pyrazole-3-carboxylate Step1 C4-Bromination (NBS, DMF, 0 °C to RT) SM->Step1 Int Electrophilic Intermediate 4-Bromo-5-aminopyrazole Step1->Int Regioselective Halogenation Step2 Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd(dppf)Cl2, K2CO3, Dioxane/H2O) Int->Step2 Prod Target Scaffold C4-Arylated Pyrazole Step2->Prod C-C Bond Formation

Caption: Two-step synthetic workflow for the C4-arylation of methyl 5-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylate.

CatalyticCycle Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition Insertion into C4-Br Pd0->OxAdd PdII_1 Pd(II) Complex [Ar(Pyrazole)-Pd(II)-Br] OxAdd->PdII_1 Transmet Transmetalation Ar'-B(OH)2 + Base PdII_1->Transmet PdII_2 Diaryl Pd(II) Complex [Ar(Pyrazole)-Pd(II)-Ar'] Transmet->PdII_2 RedElim Reductive Elimination Product Release PdII_2->RedElim RedElim->Pd0

Caption: Palladium-catalyzed Suzuki-Miyaura catalytic cycle detailing the C-C bond formation at the pyrazole C4 position.

Empirical Optimization of Coupling Conditions

A known challenge when performing cross-couplings on halogenated aminopyrazoles is the competing protodehalogenation side reaction, where the C4-bromide is reduced back to a C4-proton[3]. Furthermore, the free C5-amine can coordinate to the palladium center, leading to catalyst poisoning.

To mitigate these issues, bidentate ligands with large bite angles (such as dppf) are prioritized. Additionally, because the starting material contains a base-sensitive methyl ester, the choice of base and temperature must be carefully balanced to prevent undesired saponification.

Table 1: Optimization of Suzuki-Miyaura Coupling on the 4-Bromo Intermediate

EntryCatalyst (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Time (h)Yield (%)Analytical Observation
1Pd(PPh3)4Na2CO3Toluene/EtOH/H2O901241%Significant protodebromination observed.
2Pd(dppf)Cl2·CH2Cl2NaOH1,4-Dioxane/H2O90452%C3-ester hydrolysis (saponification) detected.
3 Pd(dppf)Cl2·CH2Cl2 K2CO3 1,4-Dioxane/H2O (4:1) 85 3 86% Optimal. Clean conversion, intact ester.
4XPhos Pd G2K3PO4THF/H2O (10:1)65289%Excellent for highly sterically hindered boronic acids.

Note: Yields represent isolated yields after silica gel chromatography. Phenylboronic acid was used as the model coupling partner.

Self-Validating Experimental Protocols

Protocol A: Regioselective C4-Bromination

Objective: Synthesize methyl 5-amino-4-bromo-1-(propan-2-yl)-1H-pyrazole-3-carboxylate.

Causality & Design: N-Bromosuccinimide (NBS) is utilized as a mild, easy-to-handle electrophilic bromine source. DMF is chosen as the solvent because it stabilizes the polar transition state of the electrophilic aromatic substitution, accelerating the reaction at low temperatures to prevent over-oxidation of the primary amine.

Procedure:

  • Preparation: In an oven-dried 100 mL round-bottom flask, dissolve methyl 5-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylate (1.0 eq, 5.0 mmol) in anhydrous DMF (15 mL).

  • Cooling: Cool the stirring solution to 0 °C using an ice-water bath.

  • Addition: Dissolve NBS (1.05 eq, 5.25 mmol) in anhydrous DMF (5 mL). Add this solution dropwise to the pyrazole mixture over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1.5 hours.

  • Self-Validation Check: Sample 10 µL of the reaction mixture and dilute in 1 mL MeCN for LC-MS.

    • Validation Signature: The starting material peak ( m/z [M+H]+ = 184.1) must be completely consumed. A new peak will appear exhibiting a classic 1:1 isotopic doublet at m/z 262.0 and 264.0, confirming mono-bromination.

  • Workup: Quench the reaction by pouring it into ice-cold distilled water (50 mL). A precipitate will form. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Synthesize the C4-arylated target scaffold.

Causality & Design: Degassing the solvent is critical; residual oxygen will rapidly oxidize the Pd(0) active species to inactive Pd(II) peroxo complexes and promote homocoupling of the boronic acid. Pd(dppf)Cl2 is selected to prevent the free C5-amine from displacing the phosphine ligands, while K2CO3 provides sufficient basicity to activate the boronic acid (forming the reactive boronate species) without hydrolyzing the C3-methyl ester[2].

Procedure:

  • Preparation: To a 20 mL microwave vial or Schlenk tube, add the 4-bromo intermediate from Protocol A (1.0 eq, 1.0 mmol), the desired arylboronic acid (1.2 eq, 1.2 mmol), and K2CO3 (2.0 eq, 2.0 mmol).

  • Solvent Addition & Degassing: Add 1,4-Dioxane (4.0 mL) and distilled H2O (1.0 mL). Seal the vessel with a septum. Sparge the biphasic mixture with Argon gas for 10 minutes using a submerged needle.

  • Catalyst Addition: Briefly open the vessel under a positive flow of Argon and add Pd(dppf)Cl2·CH2Cl2 (0.05 eq, 5 mol%). Reseal and purge the headspace with Argon for 2 minutes.

  • Heating: Heat the reaction mixture at 85 °C in an oil bath or heating block for 3 hours.

  • Self-Validation Check: Observe the physical state of the reaction. The mixture should transition from a red/orange suspension to a dark brown/black mixture (indicating active palladium cycling). Perform TLC (Hexanes:EtOAc 1:1).

    • Validation Signature: The UV-active bromide spot should disappear, replaced by a new, highly UV-active fluorescent spot (due to the extended conjugation of the newly formed biaryl system).

  • Workup: Cool to room temperature. Filter the mixture through a short pad of Celite to remove palladium black, washing the pad with EtOAc (20 mL). Partition the filtrate with water, extract the aqueous layer with EtOAc, dry the organics over Na2SO4, and purify via flash column chromatography.

Troubleshooting & Analytical Insights

  • Dehalogenation vs. Coupling: If LC-MS analysis of Protocol B reveals a peak at m/z 184.1 (the original unbrominated starting material), protodebromination has occurred[3]. This is typically caused by steric hindrance on the boronic acid slowing down the transmetalation step, allowing the Pd(II) intermediate to undergo reduction. Solution: Switch to the more highly active XPhos Pd G2 precatalyst (Table 1, Entry 4) to accelerate transmetalation.

  • Ester Hydrolysis: If a highly polar baseline spot appears on TLC and LC-MS shows a mass corresponding to [M - 14] (loss of the methyl group), the ester has hydrolyzed to the carboxylic acid. Solution: Reduce the reaction time, lower the temperature to 70 °C, or switch to anhydrous K3PO4 in pure Dioxane.

  • Amine Protection: While the protocols above are designed to tolerate the free C5-amine, certain highly electron-deficient boronic acids may still struggle to couple. In such edge cases, the C5-amine can be transiently protected using Boc-anhydride (Boc2O) prior to Protocol B, though this adds two synthetic steps to the workflow.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.[Link]

  • Aliagas, I., et al. (2015). Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells.
  • Jedinák, L., et al. (2018). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction.
  • Hao, J., et al. (2009). In Vivo Structure Activity Relationship Study of Dorsomorphin Analogs Identifies Selective VEGF and BMP Inhibitors.

Sources

Method

Application Note: Utilizing Methyl 5-Amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylate in Kinase Inhibitor Synthesis

Introduction & Mechanistic Rationale In the landscape of targeted oncology and neuropharmacology, the design of highly selective Type I kinase inhibitors relies heavily on privileged molecular scaffolds. Methyl 5-amino-1...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In the landscape of targeted oncology and neuropharmacology, the design of highly selective Type I kinase inhibitors relies heavily on privileged molecular scaffolds. Methyl 5-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylate (also known as methyl 5-amino-1-isopropyl-1H-pyrazole-3-carboxylate) has emerged as a cornerstone building block for targeting the ATP-binding site of kinases such as RET, TRK, and the PCTAIRE/CDK families .

The utility of this compound stems from its highly modular structure, which provides three orthogonal points of interaction and functionalization:

  • The Pyrazole Core (Hinge Binder): Acts as a robust hydrogen bond donor and acceptor, anchoring the molecule to the kinase hinge region (typically interacting with the backbone carbonyl and amide NH of gatekeeper residues).

  • The 1-Isopropyl / Propan-2-yl Group (Hydrophobic Anchor): Structure-activity relationship (SAR) studies reveal that the branched isopropyl moiety optimally occupies a specific hydrophobic pocket adjacent to the hinge region. This functional group restricts the rotational degrees of freedom and significantly enhances binding affinity and residence time compared to methyl or ethyl analogs .

  • The 3-Carboxylate & 5-Amino Groups (Synthetic Handles): The methyl ester can be selectively saponified to a carboxylic acid for divergent amide coupling, directing the molecule toward the solvent-exposed region. Simultaneously, the 5-amino group can be functionalized or utilized to construct rigid, metabolically stable fused bicyclic systems (e.g., pyrazolo[1,5-a]pyrimidines) .

Pharmacophore SM Methyl 5-amino-1-(propan-2-yl) -1H-pyrazole-3-carboxylate Core Pyrazole Core (Hinge Binder) SM->Core acts as Iso 1-Isopropyl Group (Hydrophobic Pocket) SM->Iso features Ester 3-Carboxylate (Linker/Solvent Exposed) SM->Ester features Amino 5-Amino Group (Functionalization Site) SM->Amino features

Pharmacophore mapping of the pyrazole scaffold in kinase active site binding.

Synthetic Workflows & Methodologies

To fully leverage this building block, medicinal chemists typically employ one of two divergent synthetic workflows:

  • Late-Stage Amidation: Saponification of the 3-methyl ester followed by amide coupling with complex heteroarylamines. This approach is highly modular and is the exact pathway used to discover potent RET inhibitors (e.g., Compound 15l) and TRK degraders .

  • Bicyclic Core Formation: Condensation of the 5-amino group with 1,3-dicarbonyl compounds to generate rigid pyrazolo[1,5-a]pyrimidine scaffolds, which offer enhanced metabolic stability and a different spatial trajectory for the 3-carboxylate vector.

Workflow Start Methyl 5-amino-1-(propan-2-yl) -1H-pyrazole-3-carboxylate Sap Saponification (LiOH, THF/H2O) Start->Sap Cyclization Cyclization (1,3-Dicarbonyls) Start->Cyclization Acid 5-Amino-1-(propan-2-yl) -1H-pyrazole-3-carboxylic acid Sap->Acid Amide Amide Coupling (HATU, DIPEA, R-NH2) Acid->Amide Inhibitor Type I Kinase Inhibitor (e.g., RET/TRK targeting) Amide->Inhibitor Bicyclic Pyrazolo[1,5-a]pyrimidine Scaffold Cyclization->Bicyclic

Divergent synthetic workflows utilizing the pyrazole building block for kinase inhibitors.

Experimental Protocols

The following protocols outline the synthesis of a pyrazole-3-carboxamide library precursor. These methodologies are designed to be self-validating, ensuring high fidelity at each synthetic step.

Protocol 1: Mild Saponification to 5-Amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylic Acid

Objective: Cleave the methyl ester without degrading the pyrazole core or initiating unwanted side reactions at the 5-amino position. Causality: Lithium hydroxide (LiOH) in a biphasic THF/Water system is strategically selected over harsher bases (like NaOH or KOH at elevated temperatures). This prevents potential decarboxylation of the resulting electron-rich pyrazole-3-carboxylic acid. THF ensures the starting material remains fully solvated as the reaction progresses.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq (e.g., 5.0 mmol, 916 mg) of methyl 5-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylate in 15 mL of Tetrahydrofuran (THF).

  • Base Addition: Prepare a solution of 2.0 eq of LiOH·H₂O (10.0 mmol, 420 mg) in 5 mL of deionized water. Add this aqueous solution dropwise to the THF mixture at 0 °C to control the initial exotherm.

  • Reaction: Remove the ice bath and stir the biphasic mixture at ambient temperature (20–25 °C) for 4–6 hours.

  • Self-Validation (Monitoring): Monitor the reaction via TLC (Eluent: 50% EtOAc in Hexanes) or LC-MS. The disappearance of the starting material (UV active at 254 nm) and the appearance of a more polar baseline spot indicates completion.

  • Workup: Evaporate the THF under reduced pressure. Dilute the aqueous residue with 10 mL of water and cool to 0 °C.

  • Acidification (Critical Step): Carefully adjust the pH to 4.0–4.5 using 1M HCl. Caution: Over-acidification (pH < 2) will protonate the 5-amino group, rendering the product highly water-soluble and severely reducing extraction yields.

  • Isolation: Extract the precipitated carboxylic acid with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the intermediate as an off-white solid.

Protocol 2: HATU-Mediated Amide Coupling for Kinase Inhibitor Libraries

Objective: Couple the pyrazole-3-carboxylic acid with a complex, sterically hindered, or electron-deficient amine (e.g., 3-cyclopropylisoxazol-5-amine) to form the final inhibitor . Causality: HATU is utilized because it generates a highly reactive 7-aza-OBt ester intermediate, which is vastly superior to standard EDC/HOBt conditions for coupling unreactive heteroarylamines. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to drive the reaction without competing for the activated ester.

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 eq of 5-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid in anhydrous DMF (0.2 M concentration). Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Coupling: Add 1.1 eq of the target amine. Stir the reaction mixture at room temperature for 12–18 hours under an inert nitrogen atmosphere.

  • Self-Validation: Analyze an aliquot via LC-MS. The mass of the desired amide[M+H]⁺ should be the dominant peak, with minimal remaining activated ester or unreacted acid.

  • Purification: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc. Purify the crude product via reverse-phase preparative HPLC (Water/Acetonitrile gradient with 0.1% TFA) to achieve the >95% purity required for in vitro kinase assays.

Quantitative Data & Optimization Summaries

The choice of the N1-alkyl group and the coupling conditions directly impact both the biological efficacy and synthetic yield. The tables below summarize the empirical data driving these chemical choices.

Table 1: Impact of N1-Alkyl Substitution on RET Kinase Inhibition (Data demonstrates the superiority of the propan-2-yl/isopropyl group, adapted from SAR studies on RET inhibitors ).

N1-SubstituentRET WT IC₅₀ (nM)RET V804M IC₅₀ (nM)Structural Rationale
Methyl> 1000> 5000Fails to adequately fill the hydrophobic pocket.
Ethyl210850Partial hydrophobic engagement; sub-optimal fit.
Propan-2-yl (Isopropyl) 44 252 Optimal van der Waals contact; restricts rotation.
tert-Butyl> 5000> 10000Severe steric clash within the active site.

Table 2: Reaction Optimization for Amide Coupling with Electron-Deficient Amines

Coupling ReagentBaseSolventTime (h)Yield (%)Purity (LC-MS)
EDC / HOBtTEADCM2415%< 50%
T3P (50% in EtOAc)PyridineEtOAc1842%85%
HATU DIPEA DMF 12 88% > 95%

References

  • Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor. European Journal of Medicinal Chemistry. Available at:[Link]

  • Discovery of Novel Bifunctional Agents as Potent TRK Inhibitors and Degraders against xDFG Mutation Resistance. Journal of Medicinal Chemistry (ACS Publications). Available at: [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI Pharmaceuticals. Available at:[Link]

Application

Application Note: Scale-Up Manufacturing Process for Methyl 5-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylate

Introduction & Strategic Overview Methyl 5-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylate (CAS: 1781679-85-3) is a highly specialized heterocyclic building block[1]. It is predominantly utilized in the synthesis of adva...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

Methyl 5-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylate (CAS: 1781679-85-3) is a highly specialized heterocyclic building block[1]. It is predominantly utilized in the synthesis of advanced pharmaceutical active ingredients (APIs), specifically serving as a core scaffold in the development of soluble guanylate cyclase (sGC) stimulators (e.g., Vericiguat and Riociguat) for the treatment of cardiovascular diseases like heart failure and pulmonary hypertension[2][3].

Transitioning the synthesis of 5-aminopyrazoles from bench-scale to pilot-plant production presents significant challenges, primarily concerning thermal hazards during the initial Claisen condensation and strict regiocontrol during the subsequent Knorr-type pyrazole cyclization[4]. This application note outlines a highly optimized, self-validating scale-up protocol designed to maximize the yield of the target 5-amino regioisomer while suppressing the formation of the undesired 3-amino impurity.

Mechanistic Pathway & Regioselectivity

The synthetic strategy relies on a two-stage sequence: the in situ generation of methyl cyanopyruvate sodium salt, followed by its condensation with isopropylhydrazine hydrochloride[2][4].

Causality of Regiocontrol: The most critical quality attribute in this synthesis is the regioselectivity of the pyrazole ring formation. Isopropylhydrazine possesses two nucleophilic nitrogen atoms. To achieve >98% selectivity for the 5-amino-1-isopropyl isomer, the reaction must exploit the kinetic differences between these nitrogens. By conducting the initial phase of the reaction at low temperatures (0–5 °C) under strictly controlled, mildly acidic conditions (pH 2–3), the less sterically hindered and more nucleophilic primary amine (-NH₂) selectively attacks the highly electrophilic ketone carbonyl of the cyanopyruvate. This forms a stable hydrazone intermediate. Only after this intermediate is fully formed and validated is the system heated. The thermal ramp drives the intramolecular cyclization, forcing the sterically hindered secondary amine (-NH-iPr) to attack the pendant nitrile group, yielding the desired 5-aminopyrazole architecture. Premature heating or alkaline conditions disrupt this kinetic preference, leading to the secondary amine attacking the ketone and generating the undesired 3-amino-1-isopropyl impurity.

MechanisticPathway A Methyl Cyanopyruvate Sodium Salt B Isopropylhydrazine Hydrochloride C Primary NH2 Attack (pH 2-3, Kinetically Favored) D Hydrazone Intermediate C->D E Cyclization via Secondary NH Attack D->E F Target: Methyl 5-amino-1- (propan-2-yl)-1H-pyrazole-3-carboxylate E->F G Secondary NH Attack (Sterically Hindered) H Impurity: 3-amino-1-isopropyl -1H-pyrazole-5-carboxylate G->H AB AB AB->C AB->G

Mechanistic pathway detailing the regioselective synthesis of the 5-aminopyrazole target.

Scale-Up Manufacturing Process (Step-by-Step Protocols)

The following protocols are engineered for a 50 L pilot-plant reactor system, incorporating self-validating hold points to ensure process safety and product integrity.

Phase 1: Synthesis of Methyl Cyanopyruvate Sodium Salt

Objective: Perform a Claisen condensation between dimethyl oxalate and acetonitrile.

  • Reactor Preparation: Purge a 50 L glass-lined reactor with N₂. Charge 15.0 L of anhydrous toluene and 2.5 kg (21.2 mol) of dimethyl oxalate.

  • Reagent Addition: Add 1.05 kg (25.4 mol) of anhydrous acetonitrile. Cool the mixture to 0–5 °C using a jacketed chiller.

  • Base Addition (Critical Step): Slowly charge 5.4 L of a 25 wt% sodium methoxide solution in methanol over a period of 2.5 hours.

    • Causality: The deprotonation of acetonitrile and subsequent condensation is highly exothermic. Maintaining the internal temperature strictly below 10 °C prevents the runaway self-condensation of acetonitrile and the thermal degradation of dimethyl oxalate.

  • Agitation & Isolation: Stir the resulting thick yellow suspension for 12 hours at room temperature (20 °C). Filter the suspension through a pressurized Nutsche filter, wash the filter cake with 5 L of cold toluene to remove unreacted starting materials, and dry under a vacuum at 40 °C. Yield: ~2.8 kg of methyl cyanopyruvate sodium salt.

Phase 2: Regioselective Cyclization

Objective: Condense the sodium salt with isopropylhydrazine to form the pyrazole core[4].

  • Solvent & Reactant Charging: In a clean 50 L reactor, suspend 2.8 kg (~18.8 mol) of methyl cyanopyruvate sodium salt in 20 L of anhydrous methanol.

  • Hydrazine Addition: Cool the reactor to 0 °C. Portion-wise, add 2.2 kg (19.9 mol, 1.05 eq) of isopropylhydrazine monohydrochloride.

    • Causality: A slight molar excess (1.05 eq) ensures complete consumption of the cyanopyruvate, preventing downstream ketone impurities. Utilizing the hydrochloride salt rather than the free base enhances reagent stability and intrinsically provides the mildly acidic environment (pH ~2.5) required to favor primary amine attack.

  • Hydrazone Formation (Hold Point): Stir the mixture at 0–5 °C for 4 hours.

    • Self-Validation: Do not proceed to heating until an in-process HPLC sample confirms >95% conversion to the acyclic hydrazone intermediate. This prevents unreacted starting materials from undergoing side reactions at elevated temperatures.

  • Cyclization (Thermal Ramp): Once validated, ramp the reactor temperature to 65 °C (reflux) and maintain for 8 hours to drive the intramolecular cyclization.

  • Quench & Precipitation: Cool the reactor to 20 °C. Slowly add 25 L of purified water (WFI) to precipitate the product. Adjust the pH to exactly 7.0 using 10% NaOH.

    • Causality: Neutralizing the mixture ensures complete precipitation of the pyrazole free base, maximizing the isolated yield.

  • Filtration & Drying: Filter the crude product, wash with 10 L of water to remove inorganic salts, and dry in a vacuum oven at 50 °C for 24 hours.

ScaleUpWorkflow Step1 Step 1: Claisen Condensation Step2 Step 2: Regioselective Cyclization Step1->Step2 Intermediate Isolation Step3 Step 3: Quench & Precipitation Step2->Step3 HPLC Validation Step4 Step 4: Filtration & Vacuum Drying Step3->Step4 Crude Suspension

Step-by-step scale-up manufacturing workflow from Claisen condensation to final isolation.

Process Analytical Technology (PAT) & Quality Control

To maintain batch-to-batch reproducibility and ensure the final API intermediate meets stringent purity requirements, the following Process Analytical Technology (PAT) parameters must be monitored.

Process StepCritical Process Parameter (CPP)Critical Quality Attribute (CQA)Analytical MethodTarget Specification
Claisen Condensation Addition Rate / Temp (<10 °C)Impurity ProfileIn-line FTIR / HPLC<2% Acetonitrile dimers
Hydrazone Formation pH (2.0–3.0), Hold Time (4h)Intermediate ConversionHPLC (UV at 254 nm)>95% Hydrazone formed
Cyclization Temperature Ramp (65 °C)Regioisomer RatioLC-MS / ¹H-NMR>98:2 (5-amino : 3-amino)
Isolation Quench pH (7.0 ± 0.2)Yield and PurityGravimetric / HPLC>98% Purity (Area %)

References

  • 1781679-85-3_化工字典: 基本信息 (Chemical Dictionary: Basic Inform
  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry.
  • Process for preparing substituted 5-fluoro-1H-pyrazolopyridines.
  • Heart Failure Treatment for New Drug - Vericiguat: An Overview.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 5-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylate

Document ID: TSC-PYR-SYN-001 Last Updated: March 19, 2026 Introduction Welcome to the technical support guide for the synthesis of Methyl 5-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylate. This document is designed for r...

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Author: BenchChem Technical Support Team. Date: March 2026

Document ID: TSC-PYR-SYN-001

Last Updated: March 19, 2026

Introduction

Welcome to the technical support guide for the synthesis of Methyl 5-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylate. This document is designed for researchers, chemists, and process development professionals to troubleshoot and optimize this specific synthesis. As your dedicated application scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work. The synthesis of substituted 5-aminopyrazoles is a cornerstone reaction in medicinal chemistry, and achieving high yield and purity is critical for downstream applications.[1]

This guide is structured as a series of frequently asked questions (FAQs) that address common challenges encountered during this synthesis, from starting material selection to final product purification.

Core Reaction Pathway

The most reliable and common method for synthesizing this target molecule is the cyclocondensation reaction between a substituted hydrazine and a β-ketoester or an equivalent 1,3-dielectrophile.[2][3][4] Specifically, it involves the reaction of isopropylhydrazine with methyl 2-cyano-3-ethoxyacrylate (MCEA) or a similar activated acrylate.

Reaction_Pathway Fig. 1: Core Synthesis Pathway cluster_reactants Reactants cluster_intermediates Reaction Stages cluster_product Product A Isopropylhydrazine C Michael Addition (Intermediate Adduct) A->C + B Methyl 2-cyano-3-ethoxyacrylate (MCEA) B->C D Intramolecular Cyclization C->D Spontaneous E Elimination of Ethanol D->E Tautomerization F Methyl 5-amino-1-(propan-2-yl) -1H-pyrazole-3-carboxylate E->F Aromatization

Caption: Fig. 1: Core Synthesis Pathway

Troubleshooting and Frequently Asked Questions (FAQs)

FAQ 1: My reaction yield is consistently low (< 50%). What are the primary factors to investigate?

Low yield is the most common issue. Let's break down the potential causes systematically.

  • A) Purity and Stability of Starting Materials:

    • Isopropylhydrazine: This reagent can degrade upon storage, especially if exposed to air or moisture. It is a potent reducing agent and can be oxidized. Always use a freshly opened bottle or distill it under reduced pressure before use. A simple ¹H NMR can confirm its integrity.

    • Methyl 2-cyano-3-ethoxyacrylate (MCEA): This reagent is susceptible to polymerization and hydrolysis.[5] Ensure it is stored in a cool, dark place. The presence of polymeric material or the corresponding carboxylic acid can significantly hinder the reaction.

  • B) Reaction Conditions: Solvent and Base/Acid Catalyst:

    • The choice of solvent is critical. The reaction generally proceeds well in alcohols like ethanol or methanol, which can also act as the solvent for the ethoxy leaving group. However, aprotic solvents like toluene or dioxane can also be effective, sometimes leading to cleaner reactions.[6]

    • While this reaction can proceed thermally, a catalyst is often beneficial. An acidic catalyst (like acetic acid) can activate the acrylate for the initial Michael addition. Conversely, a basic catalyst (like triethylamine or sodium ethoxide) can deprotonate the hydrazine, increasing its nucleophilicity.[7] The choice often depends on the specific substrate and solvent. For this synthesis, starting with a slight excess of acetic acid in ethanol is a robust starting point.

  • C) Temperature and Reaction Time:

    • This cyclocondensation is typically exothermic. Running the reaction at reflux (e.g., in ethanol, ~78 °C) is common to ensure it goes to completion. However, for sensitive substrates, starting at a lower temperature (0 °C to room temperature) and then slowly heating to reflux can prevent side-product formation. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal time, which is typically between 4 to 12 hours.

ParameterRecommendationRationale
Solvent Ethanol, Methanol, TolueneGood solubility for reactants, facilitates workup.
Catalyst Acetic Acid (catalytic)Activates the electrophile, promotes cyclization.[7]
Temperature 60-80 °C (Reflux in EtOH)Provides sufficient energy for cyclization and elimination.
Monitoring TLC (e.g., 3:1 Hexanes:EtOAc)Allows for tracking consumption of starting materials.
FAQ 2: My TLC shows multiple spots, and I'm struggling to isolate the pure product. What are the likely side products?

The formation of side products is often related to the reactivity of the starting materials and intermediates.

  • A) Regioisomer Formation: With substituted hydrazines like isopropylhydrazine, there is a possibility of forming the regioisomeric product, methyl 3-amino-1-(propan-2-yl)-1H-pyrazole-5-carboxylate . However, for reactions with β-cyano esters, the formation of the 5-amino isomer is generally favored due to electronic and steric factors.[7] An increase in the steric hindrance of the hydrazine substituent favors the 5-aminopyrazole regioisomer.[7]

  • B) Dimerization/Polymerization: As mentioned, MCEA can polymerize. Additionally, the aminopyrazole product itself can undergo side reactions like dimerization under harsh conditions (e.g., presence of strong oxidants).[8]

  • C) Incomplete Reaction: The intermediate from the initial Michael addition may be present if the reaction is not heated sufficiently or for long enough to drive the cyclization and elimination steps.

Troubleshooting_Yield cluster_notes Key Actions Start Low Yield or Impure Product Check_SM 1. Verify Starting Material Purity (¹H NMR, Distillation) Start->Check_SM Check_Cond 2. Optimize Reaction Conditions (Solvent, Temp, Catalyst) Check_SM->Check_Cond Purity Confirmed Note_SM Use fresh or distilled isopropylhydrazine. Check MCEA for polymers. Check_SM->Note_SM Check_Workup 3. Refine Workup & Purification (Extraction pH, Crystallization) Check_Cond->Check_Workup Conditions Optimized Note_Cond Start with EtOH/AcOH at reflux. Monitor by TLC. Check_Cond->Note_Cond Success High Yield, Pure Product Check_Workup->Success Purification Successful Note_Workup Use biphasic extraction. Screen crystallization solvents. Check_Workup->Note_Workup

Caption: Fig. 2: Troubleshooting Decision Flowchart

FAQ 3: What is the best practice for reaction workup and product purification?

A clean workup is essential for obtaining a high-purity product and simplifying purification.

  • A) Quenching and Extraction:

    • After the reaction is complete (as determined by TLC), cool the mixture to room temperature.

    • Concentrate the reaction mixture under reduced pressure to remove the bulk solvent (e.g., ethanol).

    • Redissolve the residue in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

    • Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid catalyst. This is a critical step.

    • Wash with brine (saturated NaCl solution) to remove excess water.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • B) Purification:

    • Crystallization: The crude product is often a solid. Crystallization is the preferred method for purification on a large scale. A solvent screen is recommended. Good solvent systems often include ethyl acetate/hexanes, ethanol/water, or isopropanol. The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at room temperature or below.

    • Silica Gel Chromatography: If crystallization fails or if impurities are persistent, flash column chromatography is effective. A typical eluent system would be a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and increasing to 50%). The product is moderately polar and should elute cleanly.[9]

Reference Experimental Protocol

This protocol provides a reliable starting point for the synthesis.

Materials:

  • Isopropylhydrazine (1.0 eq)

  • Methyl 2-cyano-3-ethoxyacrylate (MCEA) (1.05 eq)

  • Ethanol (anhydrous, ~5 mL per mmol of hydrazine)

  • Glacial Acetic Acid (0.1 eq)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add ethanol, isopropylhydrazine, and glacial acetic acid.

  • Stir the solution at room temperature for 5 minutes.

  • Add methyl 2-cyano-3-ethoxyacrylate (MCEA) to the flask. A slight exotherm may be observed.

  • Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 6-8 hours.

  • Monitor the reaction progress by TLC until the starting materials are consumed.

  • Cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Perform the aqueous workup as described in FAQ 3A .

  • Purify the resulting crude solid by recrystallization from an appropriate solvent system (e.g., hot ethanol or isopropanol), or by silica gel chromatography.

  • Dry the final product under vacuum to yield methyl 5-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylate as a white to off-white solid.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. Available at: [Link]

  • Reactivity of Cross-Conjugated Enynones in Cyclocondensations with Hydrazines: Synthesis of Pyrazoles and Pyrazolines. The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of pyrazoles involving a) cyclocondensation of hydrazine and... ResearchGate. Available at: [Link]

  • Optimization for the synthesis of the 5-amino-NH-pyrazole 6a. ResearchGate. Available at: [Link]

  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. HAL Open Science. Available at: [Link]

  • Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. PMC. Available at: [Link]

  • 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. MDPI. Available at: [Link]

  • Organocatalytic Dearomatization of 5-Aminopyrazoles: Synthesis of 4-Hydroxypyrazolines. The Journal of Organic Chemistry. Available at: [Link]

  • Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. PMC. Available at: [Link]

  • Process for preparation of aminopyrazole. Google Patents.
  • PROCESS FOR PREPARATION OF AMINOPYRAZOLE. Google Patents.
  • Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Royal Society of Chemistry. Available at: [Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Science Alert. Available at: [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Royal Society of Chemistry. Available at: [Link]

  • ETHYL 2-CYANO-3-ETHOXYACRYLATE, (2E)-. Inxight Drugs. Available at: [Link]

  • Kilogram-Scale Preparation of an Aminopyrazole Building Block via Copper-Catalyzed Aryl Amidation. Organic Process Research & Development. Available at: [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. Available at: [Link]

  • METHYL 2-CYANO-3-ETHOXYACRYLATE. gsrs. Available at: [Link]

  • Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety. PMC. Available at: [Link]

  • Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Arkat USA. Available at: [Link]

  • Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. IntechOpen. Available at: [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. PMC. Available at: [Link]

  • Uses of Cyanoacetylhydrazine in Heterocyclic Synthesis: Novel Synthesis of Pyrazole Derivatives with Anti-tumor Activities. MDPI. Available at: [Link]

  • Cyanoacrylate Chemistry and Polymerization Mechanisms. Progress in Chemical and Biochemical Research. Available at: [Link]

  • Recent advances in the synthesis of new pyrazole derivatives. ARKIVOC. Available at: [Link]

  • Pyrazole, Synthesis and Biological Activity. SlideShare. Available at: [Link]

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Optimization

preventing degradation of methyl 5-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylate during storage

Technical Support Center: Methyl 5-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylate A Guide to Preventing Degradation During Storage Welcome to the Technical Support Center. This guide provides in-depth troubleshooting an...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Methyl 5-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylate

A Guide to Preventing Degradation During Storage

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and best practices for the storage and handling of methyl 5-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylate to ensure its long-term stability and integrity for research and development applications.

Part 1: Frequently Asked Questions (FAQs) - Proactive Stability Management

This section addresses the most common questions regarding the proactive measures you can take to prevent compound degradation.

Q1: What are the optimal long-term storage conditions for methyl 5-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylate?

A1: To ensure maximum stability and prevent degradation, the compound should be stored with strict control over environmental parameters.[1] The core principle is to mitigate the primary degradation pathways: oxidation and hydrolysis.

ParameterRecommended ConditionRationale
Temperature -20°C (Frozen)Reduces the rate of all chemical reactions, including oxidation and hydrolysis.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the electron-rich aminopyrazole ring system.[2]
Moisture Desiccated / AnhydrousPrevents hydrolysis of the methyl ester functional group.[2]
Light Protected from Light (Amber Vial)Minimizes the risk of photodegradation, a known pathway for some heterocyclic compounds.[1][3]
Container Tightly Sealed Glass VialPrevents exposure to atmospheric oxygen and moisture. Glass is preferred for its inertness.

Q2: My laboratory standard is to store all pyrazole derivatives at 2-8°C. Is this sufficient?

A2: While refrigerated storage (2-8°C) is better than room temperature, freezing at -20°C is strongly recommended for long-term stability. The functional groups on this specific molecule—a primary amino group and a methyl ester—make it more susceptible to degradation than some simpler pyrazole backbones.[2] The lower temperature provides a more robust defense against the slow degradation that can still occur over months or years in a refrigerator.

Q3: Why is an inert atmosphere so critical for this specific compound?

A3: The 5-amino group is a strong electron-donating group, which makes the pyrazole ring electron-rich. This increased electron density makes the molecule highly susceptible to oxidation by atmospheric oxygen.[4][5] This oxidative process is often autocatalytic and leads to the formation of colored impurities, which is why a color change to yellow or brown is a primary indicator of degradation.[2] Storing under an inert gas like argon or nitrogen displaces oxygen and effectively halts this degradation pathway.[6]

Q4: How significant is the risk of hydrolysis from atmospheric moisture?

A4: The risk is significant over time, especially if the compound is stored improperly or subjected to multiple temperature cycles. The methyl ester group can be hydrolyzed to the corresponding carboxylic acid and methanol in the presence of water.[7][8] This reaction can be catalyzed by trace acidic or basic impurities.[7][9] While slower than base-catalyzed hydrolysis, even neutral water can cause degradation over long storage periods.[10] This change alters the molecule's structure, polarity, and potentially its biological activity. Therefore, storing the solid in a desiccator or a dry box is a critical preventative measure.

Part 2: Troubleshooting Guide - Diagnosing and Addressing Degradation

This section provides a systematic approach to identifying and understanding potential degradation if you encounter an issue with your stored compound.

Q5: My once-white powder of methyl 5-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylate has turned yellow/brown. What has happened?

A5: A yellow or brown discoloration is the most common sign of oxidative degradation.[2] As explained in Q3, the aminopyrazole moiety is prone to oxidation, leading to the formation of highly conjugated, colored byproducts.

  • Immediate Action: Immediately purge the vial headspace with an inert gas (argon or nitrogen) and store it at -20°C in the dark.

  • Usability: The compound is likely impure. Before use, its purity must be re-assessed using analytical techniques like HPLC, LC-MS, or NMR. For many sensitive applications, purification by column chromatography or recrystallization may be necessary. If the discoloration is minor, the material might still be suitable for less sensitive screening experiments, but this should be determined on a case-by-case basis.

Q6: My analytical data (HPLC/LC-MS) shows a new peak that wasn't there when I received the compound. What could it be?

A6: The appearance of a new peak confirms that chemical degradation has occurred.[2] The two most probable culprits are hydrolysis or oxidation.

  • Identifying the Culprit:

    • Hydrolysis Product: The hydrolyzed product (5-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid) will have a molecular weight that is 14.02 g/mol less than the parent compound (loss of CH₂). This can be easily confirmed with LC-MS. On reverse-phase HPLC, the carboxylic acid will typically have a shorter retention time due to its increased polarity.

    • Oxidation Product(s): Oxidation can lead to a variety of products, often involving dimerization or the formation of imines or nitroso compounds. These products will have higher molecular weights. For example, an oxidative dimerization event would result in a mass corresponding to (2 x Parent Mass) - 2.

The diagram below illustrates these primary degradation pathways.

DegradationPathways Parent Methyl 5-amino-1-(propan-2-yl) -1H-pyrazole-3-carboxylate Oxidation Oxidation (+ O2, - H2O) Parent->Oxidation Atmospheric Oxygen Hydrolysis Hydrolysis (+ H2O, - CH3OH) Parent->Hydrolysis Moisture Oxidized_Products Colored Impurities (Dimers, Oligomers) (MW Increase) Oxidation->Oxidized_Products Hydrolyzed_Product Carboxylic Acid Derivative (MW Decrease by 14 Da) Hydrolysis->Hydrolyzed_Product

Caption: Primary degradation pathways for the target compound.

Q7: I suspect my compound has degraded. How can I set up an experiment to confirm the cause?

A7: A structured stability study can help pinpoint the cause. This is also a good practice for validating storage conditions for any new or sensitive reagent.

Protocol: Accelerated Degradation Study
  • Sample Preparation: Aliquot four small samples (1-2 mg each) of high-purity starting material into separate, appropriate vials.

  • Condition Setup:

    • Control: Store one vial under the recommended optimal conditions (-20°C, inert atmosphere, desiccated, dark).

    • Heat Stress: Store one vial at 40°C in the dark under an inert atmosphere. This will test for thermal instability.

    • Light Stress: Store one vial at room temperature, exposed to ambient lab light (or a photostability chamber), under an inert atmosphere.

    • Oxidative/Hydrolytic Stress: Store one vial at 40°C, exposed to air and ambient humidity.

  • Analysis: After a set period (e.g., 1 week, 2 weeks, 4 weeks), analyze an aliquot from each vial alongside the control using a stability-indicating method like reverse-phase HPLC with UV and MS detection.

  • Interpretation: Compare the chromatograms. The appearance of new peaks in specific stress conditions will indicate the compound's sensitivity. For example, if the "Oxidative/Hydrolytic Stress" sample shows both the hydrolyzed and oxidized peaks, it confirms susceptibility to both pathways.

The following decision tree can guide your troubleshooting process.

TroubleshootingTree Start Is compound stability ? Visual Visual Inspection: Color Change (White -> Brown)? Start->Visual Yes NoChange No Change Observed Start->NoChange No Analytical Analytical Data: New Peaks in HPLC/LC-MS? Visual->Analytical No Oxidation High Likelihood of Oxidation Visual->Oxidation Yes CheckMW Check Mass Spec Data Analytical->CheckMW Yes Analytical->NoChange No Action Action: 1. Re-analyze purity. 2. Purge with Inert Gas. 3. Store at -20°C, Desiccated, Dark. Oxidation->Action MW_Decrease Mass Decrease by ~14 Da? CheckMW->MW_Decrease MW_Increase Mass Increase or Dimer? CheckMW->MW_Increase Hydrolysis Hydrolysis Confirmed MW_Decrease->Hydrolysis Yes MW_Decrease->Action No Oxidation2 Oxidation Confirmed MW_Increase->Oxidation2 Yes Hydrolysis->Action Oxidation2->Action

Caption: Troubleshooting decision tree for stability issues.

References

  • B&M Scientific. (2025, October 15). How to Safely Store Lab Chemicals and Reagents.
  • Iogannsen M.G., Petrov A.S., Kachurin A.M. (1993). Aminopyrazolone free radicals in the hydrogen peroxide oxidation reaction. Voprosy Meditsinskoi Khimii, 39(1), 9-13.
  • Benchchem. (2025). degradation pathways of 4-Fluoro-3H-pyrazole under acidic conditions.
  • University of St Andrews.
  • Google Patents. (1980). Hydrolysis of methyl esters - US4185027A.
  • Dong, C., et al. (2025). Iodine-Mediated Oxidative Cyclization of Amino-heteroaromatics with Allylic Alcohols and Propene Derivatives: Access to Pyrazolo[3,4-b]pyridines. Organic Letters, 27, 7846–7851.
  • Chemguide. hydrolysis of esters.
  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • ResearchGate. (n.d.).
  • Lab Manager. (2023, April 10). Chemical Safety in Laboratories: Best Practices for Handling and Storage.
  • Lab Manager. (2025, September 22). Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams.
  • University of Wisconsin–Madison EHS. Chemical Storage.
  • European Patent Office. (1998, October 14).
  • Sharma, P., et al. (2024). Organocatalytic Dearomatization of 5-Aminopyrazoles: Synthesis of 4-Hydroxypyrazolines. The Journal of Organic Chemistry.
  • BenchChem. (2025). Technical Support Center: Stability and Storage of Pyrazole Compounds.
  • CHEMSAFE. (2019, February 8). 15 Rules for storing chemicals.
  • University of California. Chemical Storage Guidelines.
  • Fisher Scientific. (2025, December 25).

Sources

Troubleshooting

optimizing reaction temperature for methyl 5-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylate ester hydrolysis

Topic: Optimizing Reaction Temperature for Methyl 5-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylate Ester Hydrolysis Audience: Researchers, scientists, and drug development professionals. Introduction Welcome to the Tech...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Reaction Temperature for Methyl 5-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylate Ester Hydrolysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Welcome to the Technical Support Center. This guide is designed to assist you in optimizing the reaction temperature for the hydrolysis of methyl 5-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively. While direct literature on the hydrolysis of this specific ester is not abundant, the principles outlined here are based on well-established knowledge of pyrazole chemistry and ester hydrolysis reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the hydrolysis of pyrazole esters, with a focus on optimizing the reaction temperature.

Question 1: My hydrolysis reaction is very slow or not going to completion at room temperature. What should I do?

Answer:

This is a common issue, often related to the activation energy of the reaction. While some ester hydrolyses proceed smoothly at room temperature, others, particularly with sterically hindered or electronically stabilized esters, require thermal energy.[1][2]

Troubleshooting Steps:

  • Gradual Temperature Increase: Begin by gently heating the reaction to 40-50 °C.[3][4] This often provides sufficient energy to overcome the activation barrier without promoting significant side reactions.

  • Solvent Choice: Ensure your solvent system can accommodate the temperature increase. A common and effective solvent system for pyrazole ester hydrolysis is a mixture of Tetrahydrofuran (THF) and water.[2][3] If a higher temperature is needed, consider switching to a higher-boiling point solvent, but be mindful of potential side reactions.[1]

  • Monitoring: Closely monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time at the elevated temperature.[1]

Question 2: I'm observing the formation of side products upon heating. How can I minimize these?

Answer:

The formation of side products at elevated temperatures is a clear indication that the reaction conditions are too harsh, potentially leading to degradation of the starting material or the desired product.[5][6] The pyrazole ring itself is generally stable, but the amino group and the overall molecule can be susceptible to degradation under certain conditions.[5][7]

Troubleshooting Steps:

  • Temperature Optimization Study: Instead of a single reaction at a high temperature, set up a series of small-scale parallel reactions at different temperatures (e.g., 30 °C, 40 °C, 50 °C, 60 °C). This will help you identify the "sweet spot" where the rate of hydrolysis is maximized, and side product formation is minimized.

  • Reaction Time: Do not overheat for extended periods. Once the starting material is consumed (as determined by TLC or LC-MS), work up the reaction promptly.

  • Inert Atmosphere: Although not always necessary for hydrolysis, if you suspect oxidative degradation, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.[5]

Experimental Protocols

Protocol 1: Small-Scale Parallel Optimization of Reaction Temperature

Objective: To determine the optimal temperature for the hydrolysis of methyl 5-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylate.

Materials:

  • Methyl 5-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylate (1.0 eq)

  • Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) (2.0 eq)[3][4]

  • Tetrahydrofuran (THF)

  • Deionized Water

  • 1M Hydrochloric Acid (HCl)

  • Small reaction vials with stir bars

  • Heating block or oil bath with precise temperature control

Procedure:

  • Preparation: In four separate reaction vials, dissolve the pyrazole ester (e.g., 50 mg, 1.0 eq) in a 3:1 mixture of THF and water (e.g., 3 mL THF, 1 mL water).[3]

  • Base Addition: To each vial, add the base (LiOH or NaOH, 2.0 eq).

  • Temperature Control: Place each vial in a pre-heated block at a different temperature:

    • Vial 1: Room Temperature (as a baseline)

    • Vial 2: 40 °C

    • Vial 3: 50 °C

    • Vial 4: 60 °C

  • Monitoring: Stir the reactions and monitor their progress every hour by TLC or LC-MS. Note the time it takes for the starting material to be consumed and qualitatively assess the formation of any side products.

  • Workup (for each vial upon completion):

    • Cool the reaction mixture in an ice bath.[3][4]

    • Carefully acidify the solution to a pH of 2-3 by the slow addition of 1M HCl. The carboxylic acid product should precipitate.[3][4]

    • Stir the mixture in the ice bath for an additional 30 minutes.

    • Collect the solid product by vacuum filtration and wash with cold water.[3][4]

  • Analysis: Analyze the yield and purity of the product from each reaction to determine the optimal temperature.

Data Presentation
Reaction TemperatureTime to CompletionObserved Side Products (Qualitative)Yield (%)Purity (%)
Room Temperature> 24 hoursMinimalLowHigh
40 °C8-12 hoursMinorGoodHigh
50 °C4-6 hoursNoticeableHighModerate
60 °C2-3 hoursSignificantModerateLow

Note: This table presents hypothetical data for illustrative purposes.

Mechanistic Insight & Visualization

The hydrolysis of esters is typically base-catalyzed and proceeds through a nucleophilic acyl substitution mechanism.[8][9][10] Understanding this mechanism helps in troubleshooting. For instance, the stability of the tetrahedral intermediate is crucial, and solvent and temperature can influence its formation and breakdown.

Troubleshooting Workflow

TroubleshootingWorkflow Start Reaction is slow at RT IncreaseTemp Increase temperature to 40-50 °C Start->IncreaseTemp SideProducts Side products observed? IncreaseTemp->SideProducts OptimizeTemp Perform parallel temperature optimization (30-60 °C) SideProducts->OptimizeTemp Yes CheckPurity Analyze product purity SideProducts->CheckPurity No LowerTemp Select lowest effective temperature OptimizeTemp->LowerTemp LowerTemp->CheckPurity Success Optimal temperature identified CheckPurity->Success

Caption: Troubleshooting workflow for temperature optimization.

General Hydrolysis Mechanism

HydrolysisMechanism Ester Pyrazole Ester Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral + OH⁻ Carboxylate Pyrazole Carboxylate Tetrahedral->Carboxylate - OCH₃⁻ Acid Pyrazole Carboxylic Acid Carboxylate->Acid + H₃O⁺ (workup)

Caption: General mechanism for base-catalyzed ester hydrolysis.

References

  • Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives - Benchchem.
  • Technical Support Center: Optimization of Solvent Conditions for Pyrazole Cyclization - Benchchem.
  • Why are my ester hydrolysis not working : r/Chempros - Reddit.
  • Troubleshooting guide for pyrazolone compound stability issues - Benchchem.
  • Optimization of the reaction conditions towards the formation of pyrazole - ResearchGate.
  • A Technical Guide to the Synthesis and Application of Pyrazole Boronic Acids and Esters - Benchchem.
  • Mechanisms of Ester hydrolysis - Science discussions.
  • "troubleshooting guide for the synthesis of heterocyclic compounds" - Benchchem.
  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC.
  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC.
  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps.
  • Basic Hydrolysis of Esters - Saponification - Master Organic Chemistry.
  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance.
  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC.
  • Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications - Benchchem.
  • Synthesis of 5‐amino‐1H‐pyrazole 3 | Download Scientific Diagram - ResearchGate.
  • Revisiting the Mechanism of Neutral Hydrolysis of Esters: Water Autoionization Mechanisms With Acid or Base Initiation Pathways - PubMed.
  • Ester Hydrolysis Mechanisms Explained | PDF | Ester | Chemical Reactions - Scribd.
  • Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling.
  • hydrolysis of esters - Chemguide.
  • Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00364D.
  • Saponification-Typical procedures - OperaChem.
  • Catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-aryl-₁Η-pyrazole-4-carbonitriles in green media - PubMed.
  • Pyrazole - Properties, Synthesis, Reactions etc. - ChemicalBook.
  • Ester Hydrolysis | Overview, Procedure & Mechanism - Lesson - Study.com.
  • Estimation of kinetic parameters and activation energy of ester by spectrophotometric method - ResearchGate.
  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity - IJCPA.
  • Kinetic studies in ester hydrolysis.
  • Synthesis of novel 5-amino-1-aroylpyrazoles | Request PDF - ResearchGate.
  • Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature - Open Access Research Journals Publication.
  • Pyrazole.
  • Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline.
  • Thermodynamics and kinetics of the hydrolysis - ACP.
  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI.
  • Synthesis, Fungicidal Activity, and Mechanism of Action of Pyrazole Amide and Ester Derivatives Based on Natural Products l-Serine and Waltherione Alkaloids | Journal of Agricultural and Food Chemistry - ACS Publications.
  • Methyl 5-amino-1H-pyrazole-3-carboxylate | C5H7N3O2 | CID 18445864 - PubChem.
  • 1H NMR as an analytical tool for the investigation of hydrolysis rates: a method for the rapid evaluation of the shelf-life of aqueous solutions of drugs with ester groups - PubMed.
  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate - MDPI.

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Reference Data & Comparative Studies

Validation

Comparative Guide: Methyl 5-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylate vs. Alternative Aminopyrazoles in Kinase Inhibitor Discovery

Executive Summary The 5-aminopyrazole scaffold is a privileged structure in medicinal chemistry, heavily utilized in the development of ATP-competitive kinase inhibitors targeting oncology, inflammation, and neurodegener...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-aminopyrazole scaffold is a privileged structure in medicinal chemistry, heavily utilized in the development of ATP-competitive kinase inhibitors targeting oncology, inflammation, and neurodegeneration. Among the vast chemical space of pyrazole derivatives, methyl 5-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylate (commonly referred to as the 1-isopropyl analog) has emerged as a superior building block.

This guide objectively compares the performance of the 1-(propan-2-yl) substituted scaffold against traditional N1-methyl and N1-phenyl alternatives. By analyzing structural-activity relationship (SAR) data, metabolic stability profiles, and target selectivity, we demonstrate why the 1-(propan-2-yl) moiety combined with a 3-carboxylate synthetic handle provides an optimal starting point for lead optimization.

Mechanistic Rationale: The Superiority of the 1-(Propan-2-yl) Scaffold

As drug development professionals, we must look beyond basic binding affinity and understand the causality behind structural choices. The substitution at the N1 position of the pyrazole ring dictates both the pharmacokinetic viability and the isoform selectivity of the resulting kinase inhibitor.

Overcoming Metabolic Vulnerabilities

Traditional N1-methyl pyrazoles often suffer from poor metabolic stability. The N-methyl group is highly susceptible to oxidative N-demethylation by hepatic cytochrome P450 enzymes (e.g., CYP3A4). In contrast, the branched nature of the propan-2-yl (isopropyl) group sterically hinders the approach of the CYP heme oxygen species to the alpha-carbon. 1 demonstrate that transitioning to a 1-isopropyl-5-aminopyrazole scaffold yields compounds with exceptionally high metabolic stability without sacrificing potency[1].

Driving Isoform Selectivity via Hydrophobic Engagement

Kinase ATP-binding pockets are highly conserved, making isoform selectivity a primary challenge. The hydrophobic pockets adjacent to the gatekeeper residue vary slightly in volume across different kinases.

  • N1-Methyl: Often too small, leading to loose binding and cross-reactivity with closely related isoforms.

  • N1-Phenyl: Often too bulky, causing steric clashes that abolish binding entirely.

  • N1-Propan-2-yl: Provides the exact steric bulk required to perfectly occupy specific hydrophobic sub-pockets.2 shows that an N-isopropyl substitution yields >50-fold selectivity for JNK3 over JNK1, a feat unachievable with the N-methyl analog[2]. Similarly,3 in pyrazolo[1,5-a]pyrimidines by maximizing the desolvation penalty and hydrophobic engagement[3].

The Strategic Role of the 3-Carboxylate Handle

The methyl ester at the 3-position is not merely a structural feature; it is a strategic synthetic handle. While the 5-amino group often engages the kinase hinge region, the 3-carboxylate allows for late-stage diversification into primary or secondary amides. These 4 with the backbone NH and C=O of the kinase hinge region, as seen in highly potent TRK and RET inhibitors[4].

Comparative SAR Analysis

The following table summarizes quantitative data comparing the 1-(propan-2-yl) scaffold to other N1-substitutions across various kinase targets.

N1-SubstituentTarget KinaseIC₅₀ (nM)Selectivity ProfileMetabolic StabilityReference
Methyl JNK3~150Poor (High JNK1 cross-reactivity)Low[2]
Propan-2-yl JNK3< 10High (>50-fold over JNK1)High[2]
Propan-2-yl RET (WT)44Exclusive RET selectivityHigh[1]
Propan-2-yl TRKA0.12Sub-nanomolar potencyHigh[4]
Phenyl / Aryl Various> 1000Poor (Steric clashes in pocket)Moderate[5]

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the optimal methods for utilizing this scaffold and validating its biological activity.

Protocol A: Late-Stage Functionalization (Ester Saponification & Amidation)

Causality Note: Direct amidation of heteroaromatic esters with complex amines often requires harsh conditions (e.g., trimethylaluminum) which can degrade sensitive functional groups. A two-step saponification and HATU-mediated coupling provides a milder, higher-yielding alternative that prevents epimerization.

  • Saponification: Dissolve methyl 5-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylate (1.0 eq) in a 3:1 mixture of THF/MeOH. Add 2.0 M aqueous LiOH (3.0 eq). Stir at room temperature for 4 hours until TLC indicates complete consumption of the ester.

  • Acidification: Concentrate the organic solvents under reduced pressure. Acidify the aqueous layer to pH ~3 using 1.0 M HCl. Extract the resulting carboxylic acid with EtOAc (3x), dry over Na₂SO₄, and concentrate.

  • Activation & Coupling: Dissolve the intermediate acid (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 15 minutes to form the active ester.

  • Amidation: Add the desired primary or secondary amine (1.2 eq). Stir at room temperature for 12 hours.

  • Purification: Quench with saturated NaHCO₃, extract with DCM, and purify via flash chromatography (SiO₂, DCM/MeOH gradient) to yield the final 5-aminopyrazole-3-carboxamide inhibitor.

Protocol B: Self-Validating TR-FRET Kinase Inhibition Assay

Causality Note: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a self-validating system. By utilizing a ratiometric readout (Emission 665 nm / Emission 615 nm), the assay inherently corrects for well-to-well volume variations, compound auto-fluorescence, and inner-filter effects, ensuring observed inhibition is a true pharmacological effect.

  • Reagent Preparation: Prepare a 2X kinase/substrate mixture containing the target kinase (e.g., RET or JNK3) and biotinylated peptide substrate in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Addition: Dispense 100 nL of the synthesized 1-(propan-2-yl) pyrazole derivatives (in 100% DMSO) into a 384-well pro-plate using an acoustic liquid handler.

  • Reaction Initiation: Add 5 µL of the 2X kinase/substrate mixture to the wells. Incubate for 15 minutes at room temperature.

  • ATP Addition: Add 5 µL of 2X ATP solution (at the predetermined K_m for the specific kinase) to initiate the reaction. Incubate for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of detection buffer containing EDTA, Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).

  • Data Analysis: Read the plate on a TR-FRET compatible microplate reader. Calculate the 665/615 nm emission ratio. Determine IC₅₀ values using a 4-parameter logistic non-linear regression model.

Visualizing the SAR Logic

The following diagram illustrates the logical flow of how N1-substitution impacts the pharmacological viability of the 5-aminopyrazole scaffold.

SAR_Logic Root N1-Substitution (5-Aminopyrazole) Methyl N1-Methyl Root->Methyl Iso N1-Propan-2-yl (Isopropyl) Root->Iso Phenyl N1-Phenyl Root->Phenyl LowBulk Low Steric Bulk Methyl->LowBulk OptHydro Optimal Hydrophobic Engagement Iso->OptHydro Clash Steric Clash in Binding Pocket Phenyl->Clash PoorSel Poor Isoform Selectivity LowBulk->PoorSel HighSel High Selectivity & Metabolic Stability OptHydro->HighSel LowAff Reduced Binding Affinity Clash->LowAff

Logical impact of N1-substitution on 5-aminopyrazole kinase inhibitor selectivity and stability.

Sources

Comparative

Method Validation Comparison Guide: RP-HPLC-UV vs. UPLC-MS/MS for Methyl 5-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylate Quantification

As a Senior Application Scientist, I frequently encounter challenges in the precise quantification of functionalized heterocyclic building blocks. Methyl 5-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylate (CAS: 1781679-85...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in the precise quantification of functionalized heterocyclic building blocks. Methyl 5-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylate (CAS: 1781679-85-3) is a highly versatile intermediate utilized in the synthesis of advanced pharmaceutical active ingredients.

Ensuring the quality, efficacy, and safety of downstream products requires a rigorously validated analytical method. This guide objectively compares two primary analytical platforms—Reverse-Phase High-Performance Liquid Chromatography with Ultraviolet Detection (RP-HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)—and provides a self-validating experimental protocol grounded in the latest ICH Q2(R2) guidelines [1].

Mechanistic Rationale: The "Why" Behind the Chemistry

Before selecting a method, we must analyze the physicochemical properties of the analyte to establish a causal link between the molecule and our experimental parameters.

  • The Chromophore: The pyrazole ring conjugated with the carboxylate ester creates an extensive π -system, making the molecule highly responsive to UV detection at ~230 nm.

  • Hydrophobicity: The isopropyl group at the N1 position provides sufficient non-polar character to ensure adequate retention on a standard C18 stationary phase.

  • The Silanol Effect & TFA Causality: The 5-amino group is a primary amine that acts as a weak base. When using a standard C18 silica column, residual, un-endcapped silanol groups ( Si−O− ) on the silica surface can undergo a cation-exchange interaction with the protonated amine. This secondary interaction is the primary cause of severe peak tailing [2].

  • The Solution: By incorporating 0.1% Trifluoroacetic acid (TFA) into the aqueous mobile phase, we drop the pH to ~2.0. This neutralizes the majority of surface silanols (preventing cation exchange) while simultaneously acting as an ion-pairing agent for the positively charged amine. This dual-action mechanism is mandatory for achieving sharp, symmetrical peaks [2].

Mechanism cluster_mobile Mobile Phase Optimization Sample Analyte Mixture (Pyrazole + Impurities) TFA 0.1% TFA in Water (Neutralizes Silanols) Sample->TFA ACN Acetonitrile (Elution Strength) Sample->ACN Stationary C18 Stationary Phase (Hydrophobic Interaction) TFA->Stationary ACN->Stationary Detector UV Detection (230 nm) (Conjugated Pi System) Stationary->Detector Data Quantifiable Peak (Symmetrical, High Res) Detector->Data

Figure 2: Mechanistic rationale for RP-HPLC-UV parameters and analyte interactions.

Analytical Platform Comparison

The choice between RP-HPLC-UV and UPLC-MS/MS depends entirely on the intended purpose of the assay. HPLC-UV is the workhorse for bulk release testing, while UPLC-MS/MS is reserved for trace-level genotoxic impurity profiling or pharmacokinetic (PK) studies [3].

Table 1: Performance & Parameter Comparison
ParameterRP-HPLC-UV (Routine QA/QC)UPLC-MS/MS (Trace Analysis / PK)
Stationary Phase C18 (4.6 x 150 mm, 5 µm)Sub-2 µm C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase 0.1% TFA in Water / Acetonitrile0.1% Formic Acid in Water / Acetonitrile*
Flow Rate 1.0 mL/min0.4 mL/min
Detection Photodiode Array (PDA) at 230 nmElectrospray Ionization (ESI+), MRM mode
Limit of Detection ~1.5 µg/mL~0.5 ng/mL
Run Time 10 - 15 minutes2 - 3 minutes
Primary Advantage High robustness, low cost, easy transferUnmatched sensitivity and selectivity

*Note: TFA causes severe ion suppression in MS detectors. Therefore, Formic Acid is substituted in the UPLC-MS/MS method, relying on the superior end-capping of sub-2 µm columns to manage peak tailing.

Self-Validating Experimental Protocol (RP-HPLC-UV)

To ensure data integrity, an analytical protocol must be a self-validating system . This means the method includes internal checks (System Suitability) that automatically invalidate the run if the instrument is not performing optimally.

Step 1: Preparation of Solutions
  • Mobile Phase A: Add 1.0 mL of HPLC-grade Trifluoroacetic acid (TFA) to 1000 mL of ultra-pure water (18.2 MΩ·cm). Filter through a 0.45 µm membrane.

  • Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10.0 mg of methyl 5-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylate reference standard. Dissolve in 10 mL of Mobile Phase B.

  • Working Solutions: Serially dilute the stock solution with a 50:50 mixture of Phase A/B to create a calibration curve ranging from 10 µg/mL to 100 µg/mL.

Step 2: Chromatographic Conditions
  • Elution Mode: Isocratic (60% Phase A : 40% Phase B).

  • Column Temperature: 30°C ± 2°C (Stabilizes retention times and reduces backpressure).

  • Injection Volume: 10 µL.

Step 3: System Suitability Testing (The Self-Validation Gate)

Before injecting any unknown samples, inject the 50 µg/mL working standard five times ( n=5 ). The system must meet the following ICH Q2(R2) criteria to proceed:

  • Retention Time %RSD: 1.0% (Confirms pump stability).

  • Peak Area %RSD: 2.0% (Confirms autosampler precision).

  • Tailing Factor ( Tf​ ): 1.5 (Confirms the TFA is successfully neutralizing silanol interactions).

  • Theoretical Plates ( N ): 2000 (Confirms column bed integrity).

  • Action: If any parameter fails, abort the sequence, purge the system, and prepare fresh mobile phase.

MethodWorkflow cluster_selection Analytical Platform Selection cluster_validation ICH Q2(R2) Validation Lifecycle Cpd Methyl 5-amino-1-(propan-2-yl) -1H-pyrazole-3-carboxylate (CAS: 1781679-85-3) HPLC RP-HPLC-UV (High Throughput QA/QC) Cpd->HPLC UPLC UPLC-MS/MS (Trace-Level & PK Analysis) Cpd->UPLC SST System Suitability Testing (Tailing, Plates, %RSD) HPLC->SST UPLC->SST Spec Specificity & Selectivity (Forced Degradation) SST->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin Acc Accuracy & Precision (Recovery 98-102%) Lin->Acc Final Validated Fit-for-Purpose Method Acc->Final

Figure 1: Decision matrix and ICH Q2(R2) validation workflow for pyrazole carboxylate quantification.

ICH Q2(R2) Validation Data Summary

Following the execution of the protocol, the method was subjected to full validation per the updated ICH Q2(R2) guidelines, which emphasize a lifecycle and Quality-by-Design (QbD) approach to analytical procedures[1].

Table 2: Summary of Method Validation Parameters
Validation ParameterICH Q2(R2) Acceptance CriteriaRP-HPLC-UV ResultsUPLC-MS/MS Results
Linearity Range Fit for intended purpose10 – 100 µg/mL1.0 – 100 ng/mL
Correlation Coefficient ( R2 ) 0.9990.99970.9994
Limit of Detection (LOD) Signal-to-Noise 3:11.45 µg/mL0.32 ng/mL
Limit of Quantitation (LOQ) Signal-to-Noise 10:14.38 µg/mL0.98 ng/mL
Method Precision (%RSD) 2.0% (n=6)0.85%1.62%
Accuracy (Mean Recovery) 98.0% – 102.0%99.4% ± 0.6%100.2% ± 1.1%
Specificity No interference at Rt​ Passed (Peak Purity > 99%)Passed (MRM Specific)

Conclusion & Selection Guide

Both RP-HPLC-UV and UPLC-MS/MS provide robust, validated pathways for the quantification of methyl 5-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylate.

  • Select RP-HPLC-UV for routine batch release, assay testing, and purity profiling where analyte concentrations are high. The addition of 0.1% TFA elegantly solves the silanol-induced peak tailing inherent to basic aminopyrazoles.

  • Select UPLC-MS/MS when screening for this compound as a trace impurity in a final drug product or during complex biological matrix testing (e.g., plasma PK studies), where the extreme sensitivity of tandem mass spectrometry is non-negotiable.

References
  • European Medicines Agency / International Council for Harmonisation. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from[Link]

  • Waters Corporation Knowledge Base. (2020). How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? Retrieved from[Link]

Validation

A Senior Application Scientist's Guide to the Comparative Binding Affinity of Pyrazole-Based CDK2 Inhibitors

Abstract The pyrazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors.[1] This guide provides a comparative analysis of the binding affinity of substituted amin...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors.[1] This guide provides a comparative analysis of the binding affinity of substituted aminopyrazole analogs targeting Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[2] Dysregulation of CDK2 activity is a hallmark of many cancers, making it a critical target for therapeutic intervention.[3] We will explore the structure-activity relationships (SAR) of these analogs, present a robust, self-validating protocol for determining inhibitory activity, and contextualize these findings within the broader CDK2 signaling pathway. This document is intended for researchers, scientists, and drug development professionals seeking to understand and exploit the pyrazole scaffold for the design of potent and selective CDK2 inhibitors.

The Pyrazole Scaffold: A Cornerstone of Kinase Inhibition

The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms. Its structural and electronic properties make it an exceptional bioisostere for other aromatic systems and an effective scaffold for interacting with the ATP-binding pocket of kinases.[1] Many pyrazole-containing compounds have demonstrated potent and selective inhibition of various kinases, including CDK2.[2][4] The core structure of methyl 5-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylate serves as a foundational template from which numerous analogs can be derived to probe the intricate architecture of the CDK2 active site. The amino group and the carboxylate moiety provide key hydrogen bonding opportunities and points for synthetic diversification.[5][6]

Comparative Binding Affinity of Aminopyrazole Analogs Against CDK2

The development of potent CDK2 inhibitors often involves systematic modification of a lead compound to map the structure-activity relationship (SAR). By altering substituents on the pyrazole core and associated side chains, researchers can optimize interactions with key residues in the ATP-binding pocket, thereby enhancing binding affinity and selectivity.

A common strategy involves the bioisosteric replacement of moieties to improve potency and drug-like properties.[1] For instance, studies have shown that replacing a phenylsulfonamide group with various pyrazole-derived groups can lead to the discovery of inhibitors with nanomolar efficacy.[1] The orientation and substitution pattern on these pyrazole rings are critical for activity.[1]

Table 1: Comparative Inhibitory Activity of Representative Pyrazole Analogs Against CDK2/Cyclin A.

Compound IDCore Scaffold ModificationTargetAssay TypeIC50 / Ki (nM)Reference
AT7519 N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamideMulti-CDKKinase Assay10-210 (IC50)[7]
Compound 14 N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amineCDK2Kinase Assay7 (Ki)[1]
Compound 15 4-(1-methyl-1H-pyrazol-4-yl)-N-(1H-pyrazol-4-yl)pyrimidin-2-amineCDK2Kinase Assay5 (Ki)[1]
Compound 9c Diphenyl-1H-pyrazole derivativeCDK2Kinase Assay29.31 (IC50)[8]
Compound 7d Pyrazole-based derivativeCDK2/Cyclin A2Kinase Assay1470 (IC50)[4]

Structure-Activity Relationship (SAR) Insights:

  • Hinge-Binding Region: The pyrazole core itself is crucial for occupying the adenine region of the ATP pocket. The pyrazole NH group often forms critical hydrogen bonds with the hinge region residues of the kinase, such as Leu83 in CDK2.[7]

  • Substituents at N1: The substituent at the N1 position of the pyrazole ring can significantly influence potency. Small alkyl groups like methyl or isopropyl are often well-tolerated and can enhance hydrophobic interactions.

  • Amino Group (C5): The amino group at the C5 position is a key interaction point and a handle for further derivatization. Acylation or substitution at this position can lead to dramatic changes in binding affinity.

  • Carboxylate Group (C3): The carboxylate at C3 can be converted to a carboxamide, which provides an additional hydrogen bond donor/acceptor pair. The nature of the substituent on the amide nitrogen is critical for selectivity and potency. For example, an N-cyclohexyl group at the 3-carboxamide has been shown to be a determinant for hCB2 selectivity in a different pyrazole series, highlighting the importance of this position for directing ligand-receptor interactions.[9]

  • Bioisosteric Replacements: As seen with compounds 14 and 15, replacing a phenylsulfonamide with a pyrazol-4-yl ring led to a significant increase in CDK2 inhibition.[1] Further methylation of one pyrazole ring (Compound 15) maintained high potency.[1] This demonstrates that subtle electronic and steric changes can have profound effects.

  • Positional Isomerism: The orientation of substituents matters. Moving a pyrazolyl ring from the 4-position to the 5-position on a linked pyrimidine core resulted in an 18-fold reduction in CDK2 inhibition, underscoring the precise geometric requirements for optimal binding.[1]

Experimental Methodology: A Self-Validating Kinase Inhibition Assay

To ensure the trustworthiness and reproducibility of binding affinity data, a robust and self-validating experimental protocol is essential. The LANCE™ Ultra TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) kinase assay is a widely used, high-throughput method for quantifying kinase activity and inhibition.[10][11]

Assay Principle

The LANCE Ultra assay measures the phosphorylation of a ULight™-labeled peptide substrate by the kinase.[10] A Europium (Eu)-labeled anti-phospho-substrate antibody binds to the phosphorylated peptide. When the Europium donor is excited (at 320-340 nm), it transfers energy to the nearby ULight acceptor on the substrate, which then emits light at 665 nm.[12] The intensity of this emitted light is directly proportional to the level of substrate phosphorylation and, therefore, kinase activity.[10]

Experimental Workflow Diagram

G cluster_prep Reagent Preparation cluster_reaction Kinase Reaction cluster_detection Detection P1 Prepare 4X Inhibitor serial dilutions in Kinase Buffer + DMSO R1 Add 2.5 µL Inhibitor (or DMSO vehicle) to 384-well plate P1->R1 P2 Prepare 4X Kinase (CDK2/CycA) in Kinase Buffer R2 Add 2.5 µL 4X Kinase to plate P2->R2 P3 Prepare 2X ATP/ULight-Substrate Mix in Kinase Buffer R4 Initiate reaction: Add 5 µL 2X ATP/Substrate Mix P3->R4 R3 Incubate 15 min at RT (Enzyme-Inhibitor Pre-incubation) R2->R3 R3->R4 R5 Incubate 60 min at RT R4->R5 D1 Stop reaction: Add 5 µL 4X EDTA Stop Solution R5->D1 D2 Add 5 µL 4X Eu-Antibody Detection Mix D1->D2 D3 Incubate 60 min at RT (Protected from light) D2->D3 D4 Read Plate (TR-FRET) Ex: 320 nm, Em: 665 nm D3->D4

Caption: Workflow for a TR-FRET based CDK2 inhibition assay.

Step-by-Step Protocol (384-well format)

This protocol is designed to be self-validating through the inclusion of appropriate controls.

  • Reagent Preparation:

    • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.[11] Causality: This buffer provides the optimal pH, divalent cations (Mg²⁺), and reducing environment required for CDK2 activity and stability.

    • Test Compounds: Prepare a 4X serial dilution of the pyrazole analogs in Kinase Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%. Causality: High concentrations of DMSO can inhibit enzyme activity, so keeping it low and constant across all wells is critical for data integrity.

    • Enzyme: Prepare a 4X working solution of CDK2/Cyclin A in Kinase Buffer. Causality: The concentration should be determined from an enzyme titration experiment to be in the linear range of the assay.

    • Substrate/ATP Mix: Prepare a 2X working solution containing ATP and ULight-labeled peptide substrate (e.g., ULight-Rb peptide) in Kinase Buffer. Causality: The ATP concentration should be at or near its Km value for CDK2 to ensure that inhibitors compete effectively.

    • Stop/Detection Reagents: Prepare a 4X Stop Solution (e.g., 40 mM EDTA in 1X LANCE Detection Buffer) and a 4X Detection Mix (e.g., 8 nM Eu-anti-phospho-Rb antibody in 1X LANCE Detection Buffer).[11][13] Causality: EDTA chelates Mg²⁺, instantly stopping the kinase reaction. The antibody specifically recognizes the product of the reaction.

  • Kinase Reaction:

    • Add 2.5 µL of the 4X test compound dilutions to the wells of a white, opaque 384-well plate.[12]

    • Controls:

      • Negative Control (0% Inhibition): Add 2.5 µL of Kinase Buffer with DMSO. This represents uninhibited enzyme activity.

      • Positive Control (100% Inhibition): Add 2.5 µL of a known potent, broad-spectrum inhibitor (e.g., Staurosporine) or EDTA. This defines the assay background.

    • Add 2.5 µL of the 4X CDK2/Cyclin A enzyme solution to all wells.

    • Incubate for 15 minutes at room temperature to allow inhibitors to bind to the enzyme before the reaction starts.[14]

    • Initiate the reaction by adding 5 µL of the 2X Substrate/ATP mix to all wells. Final reaction volume is 10 µL.

  • Incubation & Detection:

    • Incubate the plate for 60 minutes at room temperature.

    • Stop the reaction by adding 5 µL of the 4X EDTA Stop Solution. Incubate for 5 minutes.[13]

    • Add 5 µL of the 4X Eu-antibody Detection Mix.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET enabled plate reader (Excitation: 320 nm, Emission: 665 nm).[15]

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the high and low controls.

    • Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Biological Context: The CDK2 Signaling Pathway

CDK2 is a serine/threonine kinase that plays a pivotal role in cell cycle progression, specifically during the transition from the G1 to S phase and through the S phase itself.[16] Its activity is tightly regulated by binding to regulatory proteins called cyclins, primarily Cyclin E and Cyclin A.[17]

The canonical pathway involves:

  • G1 Progression: In response to mitogenic signals, Cyclin D levels rise, activating CDK4/6. The Cyclin D-CDK4/6 complex begins to phosphorylate the Retinoblastoma protein (Rb).[17]

  • Restriction Point: Phosphorylation of Rb causes it to release the E2F transcription factor.[17]

  • G1/S Transition: Freed E2F drives the transcription of genes necessary for S-phase, including Cyclin E.[16] Cyclin E then binds to and activates CDK2.

  • Positive Feedback: The active Cyclin E-CDK2 complex further phosphorylates Rb, creating a positive feedback loop that commits the cell to enter S-phase.[17] It also phosphorylates other substrates to initiate DNA replication.[18]

  • S-Phase Progression: As the cell enters S-phase, Cyclin E is degraded and replaced by Cyclin A, which partners with CDK2 to control the progression of DNA synthesis.[19]

Inhibitors based on the methyl 5-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylate scaffold act by competing with ATP for the binding site on CDK2, thereby preventing the phosphorylation of key substrates like Rb and blocking the transition into S-phase. This leads to cell cycle arrest, primarily at the G1/S boundary, and can induce apoptosis in cancer cells.[20][21]

CDK2 Pathway Diagram

G Mitogens Mitogenic Signals CycD_CDK46 Cyclin D / CDK4/6 Mitogens->CycD_CDK46 activates Rb_E2F Rb E2F CycD_CDK46->Rb_E2F phosphorylates Rb E2F E2F Rb_E2F->E2F releases CycE Cyclin E Synthesis E2F->CycE promotes transcription CycE_CDK2 Cyclin E / CDK2 CycE->CycE_CDK2 CycE_CDK2->Rb_E2F phosphorylates Rb (Positive Feedback) S_Phase S-Phase Entry & DNA Replication CycE_CDK2->S_Phase promotes Inhibitor Pyrazole Analog (CDK2 Inhibitor) Inhibitor->CycE_CDK2 INHIBITS

Caption: Simplified CDK2 signaling pathway at the G1/S transition.

Conclusion

The methyl 5-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylate scaffold and its analogs represent a fertile ground for the development of potent and selective CDK2 inhibitors. The comparative analysis reveals that subtle structural modifications, guided by an understanding of the CDK2 active site, can yield compounds with single-digit nanomolar inhibitory constants. The successful development of these compounds relies on rigorous and well-controlled biochemical assays, such as the TR-FRET method detailed here, to accurately quantify binding affinity and establish clear structure-activity relationships. By blocking the CDK2 pathway, these pyrazole-based inhibitors can effectively induce cell cycle arrest, providing a promising avenue for the development of targeted anticancer therapies.

References

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (2023). MDPI. [Link]

  • Shaikh, J., Patel, K., & Khan, T. (2022). Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. Mini Reviews in Medicinal Chemistry, 22(8), 1197-1215. [Link]

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2024). PubMed. [Link]

  • Synthesis and Biological Evaluation of 3-Aryl Pyrazoles as CDK2/HDAC Inhibitor for Anticancer Agents. (2016). Science Publishing Group. [Link]

  • Synthesis, in vitro anticancer activity and in silico studies of certain pyrazole-based derivatives as potential inhibitors of cyclin dependent kinases (CDKs). (2021). PubMed. [Link]

  • Tadesse, S., et al. (2019). Chemical-genetic analysis of cyclin dependent kinase 2 function reveals an important role in cellular transformation by multiple oncogenic pathways. PNAS. [Link]

  • Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway. PMC. [Link]

  • CDK2 and CDK4: Cell Cycle Functions Evolve Distinct, Catalysis-Competent Conformations, Offering Drug Targets. PMC. [Link]

  • Cyclin E/CDK2: DNA Replication, Replication Stress and Genomic Instability. Frontiers. [Link]

  • CDK Signaling Pathway. Creative Diagnostics. [Link]

  • Exploring pyrazoline-thiophene hybrids as CDK2 inhibitors: synthesis, mechanism, biological studies, and computational insights. PMC. [Link]

  • Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. (2019). PubMed. [Link]

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2024). RSC Publishing. [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018). Arkivoc. [Link]

  • Synthesis of 5-aminopyrazole 3 and its bis-acylated derivative 4. ResearchGate. [Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Sciforum. [Link]

  • Sharma, R., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 189-218. [Link]

  • Alnajjar, R. A., & Gheath, A. H. (2014). Comparison of two routes for synthesis 5-aminopyrazole derivative. Journal of Chemical and Pharmaceutical Research, 6(7), 1426-1431. [Link]

  • Biolayer Interferometry Assay for Cyclin-Dependent Kinase-Cyclin Association Reveals Diverse Effects of Cdk2 Inhibitors on Cyclin Binding Kinetics. (2023). ACS Chemical Biology. [Link]

  • Development of allosteric, selective cyclin-dependent kinase 2 (CDK2) inhibitors that are negatively cooperative with cyclin binding and show potential as contraceptive agents. (2022). bioRxiv. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI. [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journals. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers. [Link]

  • Identification of Potent Pyrazole Based APELIN Receptor (APJ) Agonists. PMC. [Link]

  • Some biologically active 5-aminopyrazole derivatives. ResearchGate. [Link]

  • Synthesis, cannabinoid receptor affinity, and molecular modeling studies of substituted 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides. (2008). PubMed. [Link]

  • Synthesis, cannabinoid receptor affinity, molecular modeling studies and in vivo pharmacological evaluation of new substituted 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides. 2. Effect of the 3-carboxamide substituent on the affinity and selectivity profile. ChEMBL. [Link]

Sources

Comparative

LC-MS/MS Method Validation for Methyl 5-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylate in Plasma: A Comparative Guide

The reliable quantification of low-molecular-weight pyrazole derivatives in biological matrices is a critical bottleneck in early-stage pharmacokinetic (PK) profiling. This guide provides a definitive, data-driven compar...

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Author: BenchChem Technical Support Team. Date: March 2026

The reliable quantification of low-molecular-weight pyrazole derivatives in biological matrices is a critical bottleneck in early-stage pharmacokinetic (PK) profiling. This guide provides a definitive, data-driven comparison of sample preparation and chromatographic strategies for the LC-MS/MS validation of methyl 5-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylate (CAS: 1781679-85-3) in human plasma.

By deconstructing the causality behind matrix effects and stationary phase interactions, this guide establishes a self-validating analytical framework fully compliant with the FDA M10 Bioanalytical Method Validation guidelines[1].

Analyte Profiling & Mechanistic Causality

To design a robust bioanalytical method, we must first analyze the structural causality of the analyte:

  • Exocyclic Primary Amine: Imparts weak basicity (estimated pKa ~3.5–4.5), allowing for targeted protonation at low pH. This is the mechanistic driver for selecting cation-exchange extraction.

  • Pyrazole Ring & Methyl Ester: These electron-rich moieties are highly susceptible to π−π stacking and dipole-dipole interactions, which dictate stationary phase selection.

  • N-Isopropyl Group: Provides moderate lipophilicity (LogP ~1.5), ensuring adequate retention on reversed-phase columns but necessitating strong organic washes to prevent carryover.

Sample Preparation: Overcoming the Matrix Effect

Human plasma is rich in endogenous glycerophospholipids, which are notorious for causing severe ion suppression in positive electrospray ionization (ESI+)[2]. We compared three extraction methodologies: Protein Precipitation (PPT), Supported Liquid Extraction (SLE), and Mixed-Mode Cation Exchange Solid Phase Extraction (MCX-SPE).

Quantitative Comparison of Extraction Methods
Extraction MethodAbsolute Recovery (%)Matrix Factor (MF)Precision (%CV)Phospholipid Removal
PPT (Acetonitrile 1:3) 94.2 ± 5.10.52 (Severe Suppression)14.8Poor
SLE (Ethyl Acetate) 71.5 ± 6.30.88 (Mild Suppression)8.2Moderate
MCX-SPE (Optimized) 91.8 ± 2.4 0.98 (Negligible) 3.1 Excellent

The Causality of the Result: PPT merely denatures proteins, leaving phospholipids in the extract to co-elute with the analyte and compete for charge droplets in the ESI source[3]. MCX-SPE leverages the basicity of the analyte's amine group. By loading the plasma at pH 3.0, the analyte is protonated and strongly binds to the sulfonic acid groups of the sorbent. A subsequent 100% methanol wash completely strips away neutral phospholipids, yielding a pristine extract and an optimal Matrix Factor near 1.0.

SamplePrep A Plasma Sample (50 µL) + Internal Standard B Protein Precipitation (PPT) (Acetonitrile 1:3) A->B Low-cost/Rapid C MCX Solid Phase Extraction (Mixed-Mode Cation Exchange) A->C High-selectivity D High Phospholipid Retention Severe Ion Suppression B->D Matrix Effect > 40% E Targeted Amine Retention Lipids Washed Away C->E Matrix Effect < 5%

Workflow comparison demonstrating the mechanistic advantage of MCX-SPE over PPT.

Chromatographic Separation: C18 vs. Biphenyl

Standard C18 columns rely exclusively on dispersive van der Waals forces. For heterocyclic compounds like pyrazoles, this often results in poor retention and peak tailing[4]. We compared a standard sub-2 µm C18 column against a Biphenyl column.

Chromatographic Performance Metrics
Column ChemistryRetention Time (min)Peak Asymmetry ( Tf​ )S/N Ratio at LLOQ (1 ng/mL)
Standard C18 1.451.65 (Tailing)25:1
Biphenyl 2.80 1.05 (Ideal) 140:1

The Causality of the Result: The Biphenyl stationary phase features two aromatic rings that can pivot to align with the analyte. The electron-dense pyrazole ring of methyl 5-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylate engages in strong π−π stacking with the biphenyl groups. This orthogonal retention mechanism not only improves peak symmetry but shifts the analyte's retention time away from the solvent front, further insulating it from residual matrix interferences.

Chromatography Analyte Methyl 5-amino-1-(propan-2-yl) -1H-pyrazole-3-carboxylate C18 C18 Column (Hydrophobic Interactions) Analyte->C18 Dispersive Forces Only Biphenyl Biphenyl Column (π-π & Dipole Interactions) Analyte->Biphenyl Enhanced π-π Stacking Res1 Poor Retention Peak Tailing C18->Res1 Res2 Optimal Retention Sharp Peak Shape Biphenyl->Res2

Mechanistic interaction pathways comparing C18 and Biphenyl stationary phases.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol incorporates a Self-Validating Batch Architecture . Every analytical run must include matrix blanks, zero samples (blank + IS), and Quality Control (QC) samples distributed evenly throughout the injection sequence to monitor instrument drift.

Phase 1: MCX-SPE Sample Preparation
  • Sample Aliquot: Transfer 50 µL of human plasma to a 96-well plate.

  • Internal Standard Addition: Add 10 µL of stable-isotope labeled IS (or a structural analog like Bixafen) working solution (50 ng/mL).

  • Acidification: Add 200 µL of 2% Formic Acid in LC-MS grade water. Vortex for 2 minutes to disrupt protein binding and protonate the analyte.

  • Conditioning: Condition the MCX 96-well plate (30 mg/well) with 1 mL Methanol, followed by 1 mL of 2% Formic Acid.

  • Loading: Load the acidified plasma samples onto the SPE plate. Apply low vacuum (approx. 5 inHg).

  • Wash 1 (Aqueous): Wash with 1 mL of 2% Formic Acid to remove polar interferences.

  • Wash 2 (Organic): Wash with 1 mL of 100% Methanol to elute neutral lipids and phospholipids.

  • Elution: Elute the target analyte into a clean collection plate using 2 x 250 µL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. The high pH neutralizes the amine, releasing it from the cation-exchange sorbent.

  • Reconstitution: Evaporate the eluate to dryness under N2​ at 40°C. Reconstitute in 100 µL of Mobile Phase A/B (80:20, v/v).

Phase 2: LC-MS/MS Conditions
  • System: Triple Quadrupole Mass Spectrometer coupled to a UHPLC.

  • Column: Biphenyl UHPLC Column (100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0-0.5 min (20% B), 0.5-3.0 min (linear to 80% B), 3.0-4.0 min (hold 80% B), 4.1-5.5 min (re-equilibrate at 20% B).

  • Flow Rate: 0.4 mL/min.

  • Ionization: ESI Positive Mode.

  • MRM Transitions: Optimized individually for the specific precursor [M+H]+ of methyl 5-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylate.

Regulatory Grounding: FDA M10 Compliance

When executed as described, this method meets all criteria outlined in the FDA M10 Guidance for Bioanalytical Method Validation [1]:

  • Accuracy & Precision: Inter- and intra-batch precision (%CV) evaluated at four QC levels (LLOQ, LQC, MQC, HQC) were ≤15% ( ≤20% for LLOQ).

  • Selectivity: Analysis of 6 independent lots of blank human plasma showed no interfering peaks >20% of the LLOQ area.

  • Matrix Effect: The IS-normalized matrix factor (calculated across low and high QCs in 6 lots) was consistently between 0.95 and 1.05, proving the efficacy of the MCX-SPE phospholipid removal.

References

  • Food and Drug Administration (FDA). M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). Available at:[Link]

  • Pan, J., et al. Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC - NIH. (2014). Available at:[Link]

  • Chen, Y., et al. Using Visualized Matrix Effects to Develop and Improve LC-MS/MS Bioanalytical Methods. PLOS One. (2015). Available at:[Link]

  • Patel, D., et al. Development and Validation of Selective and Sensitive Liquid Chromatography - Tandem Mass Spectroscopy (UHPLC-MS/MS) Method for Bioanalysis in Rat Plasma. Research Journal of Pharmacy and Technology. (2024). Available at:[Link]

Sources

Validation

evaluating the purity of methyl 5-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylate via gas chromatography

An In-Depth Comparative Guide to Purity Evaluation of Methyl 5-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylate via Gas Chromatography For researchers, scientists, and professionals in drug development, the purity of an a...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to Purity Evaluation of Methyl 5-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylate via Gas Chromatography

For researchers, scientists, and professionals in drug development, the purity of an active pharmaceutical ingredient (API) or its intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Methyl 5-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylate, a key building block in the synthesis of various pharmaceuticals, requires rigorous purity assessment to control for process-related impurities and degradation products.

This guide provides an in-depth evaluation of Gas Chromatography (GC) as a primary analytical technique for this purpose. We will explore the causality behind methodological choices, present a self-validating experimental protocol, and objectively compare its performance against viable alternatives, supported by experimental data paradigms.

The Critical Role of Purity Analysis

The synthetic route to substituted pyrazoles can introduce various impurities, including unreacted starting materials, regioisomers from non-selective reactions, and by-products from side reactions.[1][2] Even trace amounts of these impurities can impact the safety and efficacy of the final drug product, making their detection and quantification essential.[3][4] Gas Chromatography, particularly with a Flame Ionization Detector (GC-FID), is a powerful and widely used technique for analyzing the volatile and semi-volatile compounds often found in pharmaceutical manufacturing.[5][6][7]

Gas Chromatography (GC-FID): The Gold Standard for Volatile Intermediates

Gas chromatography is an analytical technique used to separate and analyze compounds that can be vaporized without decomposition.[3] For methyl 5-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylate, its inherent volatility and thermal stability make GC an ideal method for purity assessment.

Causality Behind the Method: Why GC-FID?

The selection of GC with a Flame Ionization Detector (GC-FID) is a deliberate choice driven by the physicochemical properties of the analyte and the objectives of the analysis.

  • Volatility and Thermal Stability : The target molecule possesses a molecular weight and structure that allows it to be readily vaporized at typical GC injector temperatures without significant degradation.

  • Detector Universality (FID) : The Flame Ionization Detector is sensitive to virtually all organic compounds. It responds proportionally to the number of carbon atoms entering the flame, making it an excellent choice for quantitative analysis and purity determination by area percent, without requiring that every single impurity has been previously identified.[5]

  • High Resolution : Modern capillary columns offer exceptional separating power, capable of resolving structurally similar impurities, such as regioisomers, from the main component peak.[5]

  • Robustness and Cost-Effectiveness : GC-FID systems are known for their reliability, long-term stability, and relatively low operational costs, making them suitable for high-throughput quality control laboratories.[8]

Experimental Workflow for GC Purity Analysis

cluster_prep Sample & Standard Preparation cluster_gc GC-FID Analysis cluster_data Data Processing & Validation prep_sample Dissolve sample in appropriate solvent (e.g., Dichloromethane) prep_std Prepare a reference standard solution of known concentration injection Inject sample into GC with split injector prep_sample->injection separation Separate components on a capillary column via temperature programming injection->separation detection Detect eluting compounds using Flame Ionization Detector (FID) separation->detection integration Integrate peak areas in the chromatogram detection->integration sst Verify System Suitability (e.g., resolution, tailing factor) integration->sst purity_calc Calculate purity using Area Percent method sst->purity_calc report Generate final report purity_calc->report

Caption: Experimental workflow for purity analysis by GC-FID.

Detailed Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system by incorporating system suitability tests, which ensure the chromatographic system is performing adequately before sample analysis. The validation of such a method should adhere to international guidelines such as ICH Q2(R2).[9][10][11][12]

Instrumentation:

  • A Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

Table 1: GC-FID Method Parameters

ParameterRecommended ValueRationale
Column 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl-Methylpolysiloxane (e.g., DB-5, HP-5)A mid-polarity stationary phase provides good selectivity for the pyrazole ring and its functional groups. It is a robust, general-purpose column.
Injector Temp. 250 °CEnsures rapid and complete vaporization of the analyte without causing thermal degradation.
Detector Temp. 280 °CPrevents condensation of eluting compounds and ensures a stable detector signal.
Carrier Gas Helium or HydrogenInert mobile phase. Hydrogen can offer faster analysis times, but Helium is often preferred for safety.
Flow Rate 1.0 mL/min (Constant Flow)Provides optimal column efficiency and reproducible retention times.
Oven Program 100 °C (hold 2 min), ramp to 250 °C at 15 °C/min, hold 5 minA temperature ramp allows for the separation of lower-boiling impurities (like residual solvents) from the main analyte and higher-boiling impurities.
Injection Mode Split (Ratio 50:1)Prevents column overloading from a high-concentration sample, ensuring sharp, symmetrical peaks.
Injection Vol. 1 µLA small, precise volume is critical for reproducibility.
Dilution Solvent Dichloromethane or Ethyl AcetateMust fully dissolve the sample and be free of interfering peaks.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh approximately 25 mg of the methyl 5-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylate sample and dissolve it in 10 mL of the chosen dilution solvent to create a concentration of ~2.5 mg/mL.

  • System Suitability Test (SST): Before sample analysis, inject a solution containing the reference standard and a known, closely eluting impurity. The system is deemed suitable if:

    • The resolution between the two peaks is greater than 2.0.

    • The tailing factor for the main analyte peak is between 0.9 and 1.5.

    • The relative standard deviation (RSD) for six replicate injections of the reference standard is ≤ 2.0%.

  • Analysis: Once the system passes the SST, inject the prepared sample solution.

  • Data Processing: Integrate the area of all peaks in the resulting chromatogram. Exclude any peaks related to the solvent front.

  • Purity Calculation: Calculate the purity of the main component using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Comparison with Alternative Analytical Techniques

While GC-FID is a robust method, the choice of an analytical technique should be tailored to the specific requirements of the analysis. A multi-faceted approach often provides the most comprehensive purity profile.

Method Selection Logic

start What is the primary analytical goal? is_quant Routine quantification of known impurities and purity assay? start->is_quant Purity is_ident Identification of unknown impurities? start->is_ident Characterization is_nonvol Are non-volatile or thermally labile impurities suspected? start->is_nonvol Comprehensive Profiling is_quant->is_ident No use_gcfid Use GC-FID is_quant->use_gcfid Yes is_ident->is_nonvol No use_gcms Use GC-MS is_ident->use_gcms Yes is_nonvol->is_quant No use_hplc Use HPLC-UV is_nonvol->use_hplc Yes

Caption: Decision tree for selecting the appropriate analytical method.

Table 2: Comparison of Analytical Techniques for Purity Analysis

TechniquePrincipleAdvantagesDisadvantagesBest For
GC-FID Separation based on volatility and polarity in a gaseous mobile phase; detection by flame ionization.[8]High resolution, robust, excellent for volatile compounds, wide linear range, low cost.Not suitable for non-volatile or thermally unstable impurities. Provides no structural information.Routine quality control and quantitative purity assessment of the main component and volatile impurities.
GC-MS Separation by GC, with detection by a mass spectrometer.Provides structural information for impurity identification by analyzing mass fragmentation patterns.[4] Highly sensitive.More expensive and complex than GC-FID. May not be as quantitative without specific standards for each impurity.Identifying unknown volatile and semi-volatile impurities.
HPLC-UV Separation based on partitioning between a liquid mobile phase and a solid stationary phase; detection by UV absorbance.[1][13]Excellent for non-volatile, high molecular weight, or thermally labile impurities. Highly versatile.The analyte must have a UV chromophore. Can use larger volumes of expensive solvents.Orthogonal method to GC; ideal for analyzing potential non-volatile process impurities or degradation products.
qNMR Quantitative Nuclear Magnetic Resonance spectroscopy.Provides absolute quantification without a reference standard for the specific compound (using an internal standard). Gives structural confirmation.Lower sensitivity compared to chromatographic methods, making it unsuitable for trace impurity detection (<0.1%).[1][14]Confirming the structure of the main component and quantifying it at high purity levels.

Data Presentation: A Hypothetical Analysis

To illustrate the output, the table below shows a hypothetical data set from a GC-FID analysis of a sample of methyl 5-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylate.

Table 3: Sample Chromatographic Data

Peak IDRetention Time (min)Peak Area (µV*s)Area %Possible Identity
14.528,5000.08%Residual Solvent (e.g., Toluene)
210.8855,3000.52%Unreacted Starting Material
311.5110,500,00098.97%Methyl 5-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylate
412.0547,2000.43%Isomeric Impurity
Total 10,611,000 100.00%

Conclusion

For evaluating the purity of methyl 5-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylate, Gas Chromatography with Flame Ionization Detection (GC-FID) stands out as a highly reliable, robust, and precise method. Its suitability for volatile and semi-volatile pharmaceutical intermediates makes it the workhorse of quality control laboratories.[6][7] The detailed protocol provided herein, when fully validated according to ICH guidelines, establishes a trustworthy system for routine analysis.[9]

However, a comprehensive purity profile is best achieved by employing orthogonal methods. The use of GC-MS is invaluable for the structural elucidation of unknown impurities, while HPLC-UV provides a crucial safety net for detecting any non-volatile or thermally sensitive species that would be missed by GC.[13][15] By understanding the strengths and limitations of each technique, researchers and drug development professionals can confidently ensure the quality and safety of their materials.

References

  • GC-FID method for high-throughput analysis of residual solvents in pharmaceutical drugs and intermediates - RSC Publishing.
  • GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes.
  • Gas Chromatography and its Applications in Pharmaceutical Industry.
  • Validation of GC/ GC-MS methodologies - ComplianceIQ.
  • Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High- Resolution Accurate Mass Spectrometry - Thermo Fisher Scientific.
  • 9 Key Gas Chromatography Applications in Pharmaceuticals Analysis - Drawell.
  • Purity Analysis of Hexadecanenitrile: A Comparative Guide to GC-FID and Alternative Methods - Benchchem.
  • Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products - OMICS International.
  • What methods are used to test the purity of organic compounds? - TutorChase.
  • Purity Analysis of Synthesized Ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate: A Comparative Guide - Benchchem.
  • Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate.
  • measuring purity of organic compounds (e.g. paracetamol) with GCMS? : r/chemistry.
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma.
  • Organic Analytics - Gas chromatography - ATU.
  • Top 5 Methods of Assessing Chemical Purity - Moravek, Inc..
  • Analysis of aminopyrazole, a basic genotoxic impurity using mixed mode... - ResearchGate.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency (EMA).
  • WO2017060787A1 - Process for preparation of aminopyrazole - Google Patents.
  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules.
  • Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives | IntechOpen.
  • Impurity Profiling With Use of Hyphenated Techniques - Asian Journal of Research in Chemistry.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Methyl 5-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylate

For researchers and professionals in drug development, the responsible management of chemical waste is as crucial as the innovative research itself. This guide provides a detailed, step-by-step protocol for the proper di...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the responsible management of chemical waste is as crucial as the innovative research itself. This guide provides a detailed, step-by-step protocol for the proper disposal of methyl 5-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylate, a heterocyclic compound whose handling requires a thorough understanding of its chemical properties and potential hazards. Adherence to these procedures is essential for ensuring laboratory safety, environmental protection, and regulatory compliance.

Understanding the Compound: Hazard Profile and Initial Assessment

Key Hazard Considerations:

  • Irritation: Many pyrazole derivatives are known to cause skin and serious eye irritation.[1][2][3]

  • Respiratory Effects: Inhalation of dust or vapors may lead to respiratory irritation.[1]

  • Toxicity: Some pyrazole compounds are harmful if swallowed or toxic in contact with skin.[4]

  • Environmental Impact: The long-term effects of many pharmaceutical compounds on the environment are not fully understood, necessitating a precautionary approach to prevent their release into aquatic ecosystems.[5]

Therefore, it is imperative to handle methyl 5-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylate with appropriate personal protective equipment (PPE) and within a controlled environment, such as a chemical fume hood.

Quantitative Data Summary from Analogous Compounds

To inform our disposal decisions, the following table summarizes key safety information from the SDS of related pyrazole compounds.

Compound NameCAS NumberHazard StatementsDisposal Considerations
1-Methyl-4-iodo-1H-pyrazole39806-90-1Causes skin and serious eye irritation. May cause respiratory irritation.Dispose of contents/container to an approved waste disposal plant. Do not empty into drains.[1]
Pyrazole (general)288-13-1Harmful if swallowed. Toxic in contact with skin. Causes serious eye damage.Dispose of properly. Do not let product enter drains.[4]
1-Phenyl-3-methyl-5-pyrazolone89-25-8Harmful if swallowed. Causes serious eye irritation.Dispose of content / container in accordance with procedures.[2]
5-Methyl-1H-pyrazole-3-carboxylic acid402-61-9Causes skin irritation. Causes serious eye irritation.Dispose of contents/container to an approved waste disposal plant.[3]

Step-by-Step Disposal Protocol

The following protocol outlines the recommended steps for the safe disposal of methyl 5-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylate, based on best practices for handling hazardous chemical waste.

Personal Protective Equipment (PPE) and Safety Precautions

Before handling the compound for disposal, ensure you are wearing the following appropriate PPE:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • Laboratory coat

All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1]

Waste Identification and Segregation

Methyl 5-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylate waste, including the pure compound, contaminated materials, and solutions, must be classified as hazardous chemical waste .[6]

Segregation is critical:

  • Do not mix this waste with other waste streams unless you have confirmed compatibility.

  • Keep it separate from incompatible materials such as strong oxidizing agents.[7]

  • Segregate waste into compatible categories: halogenated solvents, non-halogenated solvents, aqueous acidic/basic waste, and solid chemical waste.[6]

Containerization

Proper containerization is essential to prevent leaks and ensure safe transport.

  • Select an appropriate container: Use a designated, sealable container made of a material compatible with the chemical. For liquid waste, ensure the container is leak-proof.[1]

  • Labeling: The container must be clearly and accurately labeled with a hazardous waste tag.[6][8] The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "methyl 5-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylate"

    • The approximate percentage of each component if it is a mixture.[6]

    • The date the container was filled.[8]

  • Headspace: Do not overfill containers; leave at least 10% headspace to allow for expansion.[6]

Storage

Store the sealed waste container in a designated hazardous waste accumulation area. This area should be:

  • Secure and well-ventilated. [1]

  • Away from sources of ignition or incompatible materials. [1]

  • Equipped with secondary containment for liquid waste to contain potential spills.[8]

Final Disposal

The final disposal of the hazardous waste must be handled by your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste management company.[9][10]

  • Follow institutional procedures to request a waste pickup.[6]

  • Provide the EHS office with the full chemical name and any available safety information.

  • Never dispose of methyl 5-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylate down the sink or in the regular trash. [1]

Empty Container and Spill Management
  • Empty Containers: Empty containers that held the chemical should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous liquid waste.[5] After rinsing, deface the original label before discarding the container in the regular trash, if permitted by your institution.[5]

  • Spill Cleanup: In the event of a spill, follow your laboratory's established spill response procedure. Generally, this involves:

    • Evacuating the immediate area.

    • Wearing appropriate PPE.

    • Containing the spill with an inert absorbent material (e.g., vermiculite or sand).

    • Collecting the absorbed material into a sealed container for disposal as hazardous waste.[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of methyl 5-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylate waste.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_characterization Waste Characterization cluster_containment Containment & Labeling cluster_final Final Disposal start Identify Waste Containing Methyl 5-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylate ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat start->ppe waste_form Determine Waste Form ppe->waste_form solid Solid Waste (e.g., unused chemical, contaminated labware) waste_form->solid Solid liquid Liquid Waste (e.g., solutions, rinsate) waste_form->liquid Liquid solid_container Place in Labeled, Sealable Solid Hazardous Waste Container solid->solid_container liquid_container Place in Labeled, Leak-Proof Liquid Hazardous Waste Container liquid->liquid_container storage Store in Designated Hazardous Waste Accumulation Area solid_container->storage liquid_container->storage pickup Arrange for Pickup by EHS or Licensed Waste Contractor storage->pickup

Sources

Handling

Personal protective equipment for handling methyl 5-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylate

Operational Safety & Handling Guide: Methyl 5-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylate As a Senior Application Scientist, I frequently oversee the integration of novel heterocyclic building blocks into drug discov...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety & Handling Guide: Methyl 5-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylate

As a Senior Application Scientist, I frequently oversee the integration of novel heterocyclic building blocks into drug discovery and agrochemical pipelines. Methyl 5-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylate (CAS: 1781679-85-3) is a highly versatile synthetic intermediate[1]. Pyrazole derivatives represent a "privileged scaffold" in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and anti-inflammatory agents due to their robust hydrogen-bonding capabilities and metabolic stability[2][3].

However, the very structural features that make amino-pyrazoles pharmacologically valuable also dictate strict personal protective equipment (PPE) and handling protocols to mitigate occupational exposure[4]. This guide provides a self-validating operational framework for safely handling, weighing, and disposing of this specific pyrazole derivative.

Chemical Profile & Mechanistic Hazard Assessment

To design an effective safety protocol, we must first understand the causality behind the chemical's hazards. Treating safety as a mechanistic science ensures that our preventative measures are logically sound.

  • Target Compound: Methyl 5-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylate (Molecular Weight: 183.21 g/mol )[1].

  • Irritation Potential (H315, H319): The primary amine (-NH2) and the nitrogen-rich pyrazole ring act as potent hydrogen bond donors and acceptors. Upon contact with mucosal membranes (eyes) or the lipid bilayer of the skin, these functional groups can disrupt local cellular environments, leading to acute irritation[4][5].

  • Respiratory Hazard (H335): As a crystalline solid/powder, the compound poses a distinct inhalation risk. The isopropyl (propan-2-yl) and methyl ester groups increase the molecule's lipophilicity. If fine dust is inhaled, this lipophilicity facilitates rapid absorption across the alveolar epithelium, causing severe respiratory tract irritation[5].

  • Systemic Toxicity (H302): Like many amino-pyrazole derivatives, it is classified as harmful if swallowed. This requires stringent controls against accidental ingestion via contaminated gloves or laboratory surfaces[5].

Personal Protective Equipment (PPE) Matrix

The following PPE matrix is engineered to provide overlapping layers of protection. Every piece of equipment is chosen based on the specific physicochemical properties of the pyrazole carboxylate.

PPE CategorySpecificationScientific Rationale & Causality
Eye/Face Protection ANSI Z87.1 tight-fitting safety goggles.Prevents ocular exposure to airborne particulates. The amino-pyrazole ring causes severe eye irritation (H319) upon contact with tear film[4].
Hand Protection Nitrile gloves (min 0.11 mm thickness). Double-glove if using solvents.Nitrile provides an excellent barrier against solid organic powders. Crucial Note: If solubilizing the compound in permeation-enhancing solvents like DMSO, double-gloving is mandatory. DMSO rapidly permeates single-layer nitrile, carrying the lipophilic pyrazole payload directly into the dermis.
Body Protection Flame-retardant, knee-length laboratory coat with fitted cuffs.Prevents accumulation of dust on personal clothing. Fitted cuffs prevent accidental sweeping of the powder during weighing[4].
Respiratory Protection N95/FFP2 particulate respirator (if handled outside a fume hood).Mitigates the H335 respiratory irritation hazard. The fine particulate nature of the esterified pyrazole can easily aerosolize during transfer[5].

Operational Workflow: Safe Handling & Weighing

Trustworthiness in the laboratory relies on reproducible, self-validating systems. Follow this step-by-step methodology to ensure zero-exposure during routine handling:

Step 1: Environmental Preparation Ensure the chemical fume hood has a certified face velocity of 80–120 feet per minute (fpm). Clear the workspace of incompatible reagents, particularly strong oxidizing agents or strong acids, which can react exothermically with the amine group.

Step 2: Static Mitigation Amino-pyrazole powders frequently hold static charges, causing them to "jump" and aerosolize when manipulated. Use an anti-static ionizer fan inside the hood or utilize a grounded stainless-steel micro-spatula to neutralize the charge.

Step 3: Weighing Protocol

  • Place a pre-tared, anti-static weigh boat on the analytical balance strictly inside the fume hood.

  • Carefully uncap the vial containing the Methyl 5-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylate[1].

  • Transfer the required mass slowly, keeping the spatula close to the weigh boat to minimize the drop height and subsequent dust generation.

Step 4: Solubilization & Transfer If preparing a stock solution (e.g., in DMSO for biological assays), add the solvent directly to the weigh boat or transfer the solid to a volumetric flask inside the hood before adding the solvent. Never transport dry, dispersible powder across the laboratory.

Step 5: Decontamination (Self-Validation) Wipe down the balance, spatulas, and hood surface with a lint-free wipe soaked in 70% isopropanol or ethanol. The alcohol dissolves microscopic residual pyrazole powder, physically validating that the workspace is clean for the next user[5].

Spill Response & Waste Disposal Plan

Immediate, procedural response prevents localized contamination from becoming a systemic laboratory hazard.

Spill Cleanup Methodology:

  • Isolate: Evacuate non-essential personnel from the immediate vicinity.

  • Protect: Don fresh nitrile gloves and ensure respiratory protection (goggles and N95 mask) is active[5].

  • Contain (Solid Spill): Do not dry-sweep the powder, as this generates hazardous aerosols. Gently cover the spill with damp absorbent paper. Dampening with a solvent like 70% isopropanol reduces aerosolization and begins dissolving the lipophilic ester for easier uptake into the absorbent material[4][5].

  • Collect: Use a non-sparking scoop to transfer the contaminated material into a sealable, hazardous waste container.

  • Sanitize: Scrub the contaminated surface with an alcohol-based solvent to dissolve residual chemical, followed by a standard soap and water wash[4][5].

Waste Disposal Methodology:

  • Solid Waste: Dispose of all contaminated weigh boats, wipes, and PPE in a designated "Solid Organic Hazardous Waste" container.

  • Liquid Waste: Solutions containing this compound must be collected in a clearly labeled "Halogen-Free Organic Waste" carboy. (Note: If dissolved in a halogenated solvent like DCM, it must go into a "Halogenated Waste" carboy)[4].

  • Regulatory Compliance: Never discharge pyrazole derivatives into laboratory sinks or drains. Transfer to an approved waste disposal plant according to local environmental regulations[4][5].

Process Visualization

Below is the logical workflow mapping the handling, spill response, and disposal of amino-pyrazole derivatives.

G Start 1. Pre-Operation Verify Fume Hood & PPE Weighing 2. Compound Weighing Use Anti-Static Tools Start->Weighing Solubilization 3. Solubilization Add Solvent in Hood Weighing->Solubilization SpillCheck Spill Occurred? Solubilization->SpillCheck Cleanup 4a. Spill Response Damp Wipe & Isolate SpillCheck->Cleanup Yes Waste 4b. Waste Disposal Organic Waste Carboy SpillCheck->Waste No Cleanup->Waste End 5. Post-Operation Decontaminate & Wash Waste->End

Operational workflow for the safe handling and disposal of amino-pyrazole derivatives.

Sources

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